Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150349-65-8 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
CAS Number: 150349-65-8
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a versatile bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in targeted protein degradation.
Core Compound Data
This compound is a key building block in medicinal chemistry, particularly in the design of PROTACs. Its structure features a piperidine scaffold with a Boc-protected amine and a primary amine at the terminus of a propyl chain, allowing for sequential and controlled conjugation to other molecules.
| Property | Value | Reference |
| CAS Number | 150349-65-8 | [1][2] |
| Molecular Formula | C13H26N2O2 | [2][3] |
| Molecular Weight | 242.36 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Solid | |
| MDL Number | MFCD08234497 | [1][2] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a flexible and commonly used linker component in PROTAC synthesis.[3]
The primary amine of this linker can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). Following deprotection of the Boc group, the newly revealed secondary amine on the piperidine ring can then be attached to a ligand for the target protein. This sequential coupling strategy allows for the precise construction of the final PROTAC molecule.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of a suitable piperidine precursor. The following is a representative protocol:
Materials:
-
1-Boc-4-piperidinepropanal
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of 1-Boc-4-piperidinepropanal (1.0 eq) in dichloromethane (DCM), add a 7N solution of ammonia in methanol (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Synthesis of a PROTAC using this compound
This protocol outlines the general steps for incorporating the linker into a PROTAC molecule.
Part 1: Coupling of the Linker to an E3 Ligase Ligand
-
To a solution of this compound (1.0 eq) and an E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[4]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by flash column chromatography.
Part 2: Deprotection and Coupling to the POI Ligand
-
Dissolve the purified Boc-protected conjugate from Part 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
To a solution of the deprotected linker-E3 ligase ligand conjugate and a POI ligand containing a suitable electrophilic handle (e.g., a carboxylic acid for amide bond formation, or an alkyl halide for N-alkylation) in an appropriate anhydrous solvent, add the necessary coupling reagents or base.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
Perform an appropriate aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This is a standard method to evaluate the efficacy of a synthesized PROTAC.[5][6][7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired period (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[7]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[7]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for PROTAC development and evaluation.
Safety Information
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a key bifunctional molecule, is gaining significant traction in the field of drug discovery and development. Its unique structure, incorporating a protected piperidine ring and a primary amine, makes it a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its pivotal role in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound, providing essential data for its use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 150349-65-8 | [1][2][3] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][2][3] |
| Molecular Weight | 242.36 g/mol | [1][2] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 1-Boc-4-(3-aminopropyl)piperidine | [2] |
| Physical State | Solid | [3] |
| Purity | Typically ≥97% | [2][3] |
| Boiling Point | Not definitively reported (a value of 0 °C is likely a placeholder) | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, multiplets for the piperidine ring protons, and multiplets for the propyl chain protons. The protons on the carbon adjacent to the primary amine would likely appear as a triplet.
-
¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc protecting group, and distinct signals for the carbons of the piperidine ring and the propyl side chain.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretching: A characteristic broad peak in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Peaks in the 2850-3000 cm⁻¹ range from the alkyl groups.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the Boc protector.
-
N-H bending: A peak around 1600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M+) : Expected at m/z = 242.36.
-
Common Fragments : Loss of the Boc group (100 amu) or the tert-butyl group (57 amu) are expected fragmentation pathways.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be devised based on established methods for similar compounds. A common approach involves the modification of a pre-functionalized piperidine ring.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol Example (Hypothetical)
-
Step 1: Synthesis of tert-butyl 4-(3-cyanopropylidene)piperidine-1-carboxylate. To a solution of (3-cyanopropyl)triphenylphosphonium bromide in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature. 1-Boc-4-piperidone is then added, and the reaction is allowed to warm to room temperature.
-
Step 2: Reduction of the Alkene. The product from Step 1 is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation.
-
Step 3: Reduction of the Nitrile. The resulting tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate is reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using Raney nickel.
-
Step 4: Purification. The final product is purified using standard laboratory techniques such as column chromatography.
Applications in Drug Discovery and Development
The primary application of this compound is as a heterobifunctional linker in the development of PROTACs.[1]
Role in PROTACs
PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. They consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
References
An In-Depth Technical Guide to tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
IUPAC Name: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a critical building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and application in targeted protein degradation.
Physicochemical Properties
This compound is a bifunctional molecule featuring a piperidine ring system. One nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, rendering it less reactive, while the other end of the molecule is terminated with a primary amine via a propyl chain. This primary amine serves as a key reactive handle for conjugation to other molecules.[1] The table below summarizes its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 150349-65-8 | [1][3] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][3] |
| Molecular Weight | 242.36 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Purity | ≥97% | [1][2] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CCCN)CC1 | [1] |
| InChI Key | QZYIDMYWRACBRQ-UHFFFAOYSA-N | [2] |
Synthesis
A common synthetic route to this compound involves a multi-step process starting from commercially available precursors. A representative synthetic scheme is outlined below, starting from 4-pyridinepropanol.
Experimental Protocol: Synthesis of this compound
Step 1: Hydrogenation of 4-Pyridinepropanol to 4-Piperidinepropanol
-
To a solution of 4-pyridinepropanol (1 equivalent) in methanol, add Platinum(IV) oxide (0.05 equivalents).
-
Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (50 psi) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-piperidinepropanol, which is often used in the next step without further purification.
Step 2: Boc Protection of 4-Piperidinepropanol
-
Dissolve 4-piperidinepropanol (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Step 3: Mesylation of the Hydroxyl Group
-
Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(3-(methylsulfonyloxy)propyl)piperidine-1-carboxylate.
Step 4: Azide Substitution
-
Dissolve the mesylated intermediate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) and heat the mixture to 80 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate.
Step 5: Reduction of the Azide to the Amine
-
Dissolve the azide intermediate (1 equivalent) in methanol.
-
Add Palladium on carbon (10 wt. %, 0.1 equivalents).
-
Hydrogenate the mixture under a hydrogen balloon at room temperature for 6 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, this compound.
Application in PROTAC Development
This compound is a valuable linker for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This technology provides a powerful approach to target proteins that have been traditionally considered "undruggable".
Role as a PROTAC Linker
The primary amine of this compound provides a nucleophilic handle for covalent attachment to a ligand for a target protein or an E3 ligase, typically through the formation of an amide or a related functional group. The Boc-protected piperidine nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to the other ligand, completing the PROTAC structure. The piperidine ring and the propyl chain contribute to the overall length, rigidity, and vector of the linker, which are critical parameters for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Example Application: Synthesis of an Androgen Receptor (AR) Degrading PROTAC
This molecule is a key component in the synthesis of PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer. One notable example is the clinical candidate Bavdegalutamide (ARV-110), which recruits the cereblon E3 ubiquitin ligase to degrade AR.[5]
Experimental Protocol: Synthesis of an AR-Targeting PROTAC
This protocol outlines the general steps for coupling this compound to an AR ligand and a cereblon (CRBN) E3 ligase ligand.
Step 1: Coupling of the Linker to the AR Ligand
-
To a solution of an appropriate carboxylic acid-functionalized AR ligand (e.g., a derivative of enzalutamide) (1 equivalent) in anhydrous DMF, add a peptide coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 4 hours or until the reaction is complete as monitored by LC-MS.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the AR ligand-linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the AR ligand-linker conjugate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl to afford the deprotected amine as a hydrochloride salt. This is typically used in the next step without further purification.
Step 3: Coupling to the E3 Ligase Ligand
-
To a solution of a carboxylic acid-functionalized CRBN ligand (e.g., a pomalidomide derivative) (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir at room temperature for 15 minutes.
-
Add the deprotected AR ligand-linker intermediate (1.1 equivalents) to the mixture.
-
Stir at room temperature for 12 hours.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Signaling Pathways and Workflows
The fundamental mechanism of action for a PROTAC involving this compound as a linker is the hijacking of the ubiquitin-proteasome system (UPS) to induce targeted protein degradation.
Caption: PROTAC-mediated degradation of a target protein.
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC, containing the linker derived from this compound, facilitates the formation of a ternary complex between the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: General workflow for PROTAC synthesis.
This workflow diagram visualizes the key steps in synthesizing a PROTAC using this compound as the linker. It highlights the sequential coupling and deprotection steps required to assemble the final heterobifunctional molecule.
References
- 1. 1-Boc-4-(3-aminopropyl)piperidine 97% | CAS: 150349-65-8 | AChemBlock [achemblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 150349-65-8 | AGA34965 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed experimental protocol for its application in PROTAC synthesis, and illustrate the fundamental mechanism of action of the resulting targeted protein degraders.
Core Compound Data
This compound is a versatile bifunctional molecule commonly employed as a linker in the synthesis of PROTACs.[1][2][3][4][5][6] Its structure incorporates a protected piperidine ring and a terminal primary amine, which serves as a key reactive handle for conjugation to other components of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions and can be removed under acidic conditions if further functionalization at that position is required.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Weight | 242.36 g/mol [7][8] |
| Molecular Formula | C13H26N2O2[7][8] |
| CAS Number | 150349-65-8[7][8] |
| Appearance | Liquid[7] |
| Purity | Typically ≥97% |
Application in PROTAC Synthesis: A Detailed Experimental Protocol
The primary application of this compound is as a linker in the construction of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] The following protocol describes a general yet detailed procedure for the synthesis of a PROTAC, utilizing the amine functionality of this compound to form a stable amide bond with a carboxylic acid-functionalized ligand for a protein of interest.
Objective: To synthesize a PROTAC by coupling a carboxylic acid-functionalized POI ligand with this compound, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized Protein of Interest (POI) ligand
-
E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for amide coupling)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM)
-
Reagents for Boc deprotection: Trifluoroacetic acid (TFA)
-
Purification supplies: Silica gel for column chromatography, preparative HPLC system
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer
Experimental Workflow Diagram:
Step-by-Step Procedure:
Part 1: Coupling of the Linker to the POI Ligand
-
Activation of the POI Ligand: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction should be monitored by LC-MS to confirm the formation of the desired product (Boc-Linker-POI).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified Boc-Linker-POI from Part 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.
-
Removal of Reagents: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. The resulting crude amine-Linker-POI can be used directly in the next step or purified further if necessary.
Part 3: Coupling of the Linker-POI Intermediate to the E3 Ligase Ligand
-
Activation of the E3 Ligase Ligand: In a separate round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.
-
Final Coupling Reaction: Add the crude or purified amine-Linker-POI from Part 2 (1.1 equivalents) to the activated E3 ligase ligand solution.
-
Reaction Monitoring: Let the reaction proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Final Purification and Characterization: Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC. The pure fractions are then collected and lyophilized to yield the final product as a solid. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the degradation of target proteins through the cell's own protein disposal machinery, the ubiquitin-proteasome system.[9] This is achieved by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby facilitating the ubiquitination of the target protein, which marks it for degradation by the proteasome.[9]
The signaling pathway for PROTAC-mediated protein degradation is illustrated below:
This technical guide provides a foundational understanding of the role and application of this compound in the rapidly evolving field of targeted protein degradation. The provided protocols and diagrams serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Guide: Spectral Analysis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS RN: 150349-65-8). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and established principles of NMR and mass spectrometry for similar N-Boc protected amine compounds. It also includes comprehensive, representative experimental protocols for acquiring such data.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 150349-65-8 |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Chemical Structure |
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical environment of the protons and carbons within the molecule and known fragmentation patterns of similar structures.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.05 | br s | 2H | Piperidine-CH₂ (N-Boc, equatorial) |
| ~ 2.68 | t | 2H | -CH₂-NH₂ |
| ~ 2.65 | t | 2H | Piperidine-CH₂ (N-Boc, axial) |
| ~ 1.70 | d | 2H | Piperidine-CH₂ (equatorial) |
| ~ 1.60 | m | 2H | Propyl-CH₂ |
| ~ 1.45 | s | 9H | tert-butyl (-C(CH₃)₃) |
| ~ 1.30 | m | 1H | Piperidine-CH |
| ~ 1.25 | m | 2H | Propyl-CH₂ |
| ~ 1.10 | qd | 2H | Piperidine-CH₂ (axial) |
| (variable) | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.9 | Carbonyl (N-Boc) |
| ~ 79.2 | Quaternary Carbon (tert-butyl) |
| ~ 44.0 | Piperidine-CH₂ (N-Boc) |
| ~ 42.0 | -CH₂-NH₂ |
| ~ 36.5 | Propyl-CH₂ |
| ~ 35.8 | Piperidine-CH |
| ~ 32.0 | Piperidine-CH₂ |
| ~ 30.5 | Propyl-CH₂ |
| ~ 28.5 | tert-butyl (-C(CH₃)₃) |
Table 3: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (amu) | Relative Intensity | Assignment |
| 243.21 | Moderate | [M+H]⁺ (Molecular Ion) |
| 187.15 | High | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 143.16 | High | [M+H - Boc]⁺ |
| 57.07 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
3. ¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
4. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the ¹³C NMR spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
2. Mass Spectrometry Acquisition:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
3. Data Analysis:
-
Identify the [M+H]⁺ ion.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene ([M+H - 56]⁺) and the entire Boc group ([M+H - 100]⁺).
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for spectral analysis of a chemical compound.
The Strategic Utility of tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide provides an in-depth examination of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate , a versatile chemical building block employed as a rigid linker in the synthesis of PROTACs. Its intrinsic structural features, particularly the piperidine scaffold, impart conformational rigidity to the linker, which can be advantageous for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This guide will detail its chemical and physical properties, provide illustrative synthetic protocols for its preparation and incorporation into PROTACs, and discuss its application in the context of targeted protein degradation.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and for understanding its contribution to the overall properties of the final PROTAC molecule.
| Property | Value | Source |
| CAS Number | 150349-65-8 | [1][2] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [1][2] |
| Molecular Weight | 242.36 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid | MedChemExpress |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. | General Knowledge |
Synthesis of the Building Block
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of the corresponding aldehyde precursor, tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from commercially available starting materials.
Illustrative Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate via reductive amination.
Materials:
-
tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography
Procedure:
-
To a solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol, add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) or sodium triacetoxyborohydride (1.5 - 2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired product, this compound.
Expected Yield: 60-80%
Application in PROTAC Synthesis
The primary utility of this compound lies in its role as a linker in PROTAC synthesis. The terminal primary amine serves as a nucleophile for coupling with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. The Boc-protecting group on the piperidine nitrogen can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized if required.
General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC utilizing this compound.
References
An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate Derivatives and Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the design of novel therapeutics. Among the myriad of piperidine-based building blocks, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (TBAP) has emerged as a particularly versatile intermediate. Its structure, featuring a protected piperidine nitrogen and a primary amine on a propyl linker, allows for facile derivatization to generate a diverse library of compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of TBAP derivatives and analogs, with a focus on their potential as anticancer agents, particularly as modulators of the PI3K/Akt signaling pathway.
Core Compound Profile
This compound is a commercially available building block used in the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.
| Property | Value | Reference |
| CAS Number | 150349-65-8 | |
| Molecular Formula | C13H26N2O2 | |
| Molecular Weight | 242.36 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CCCN)CC1 |
Synthesis of TBAP Derivatives
The primary amine of TBAP serves as a key functional handle for the synthesis of a variety of derivatives, most commonly through the formation of amide or urea linkages.
General Experimental Protocol: Amide Coupling
A common method for synthesizing amide derivatives of TBAP involves coupling the primary amine with a carboxylic acid using a peptide coupling reagent.
Materials:
-
This compound (TBAP)
-
Carboxylic acid of interest
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and the coupling reagent (e.g., PyBOP).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of TBAP in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Biological Activity and Applications
Derivatives of TBAP have been explored for various therapeutic applications, with a significant focus on oncology. The piperidine core and its substituents can interact with various biological targets, leading to the modulation of key cellular processes.
Anticancer Activity
The piperidine moiety is a common feature in many anticancer agents. Derivatives of TBAP are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperidine-containing compounds have been identified as inhibitors of this pathway.
The general mechanism of PI3K/Akt pathway activation and its role in promoting cell survival is depicted below.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by TBAP derivatives.
Quantitative Data
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. The following table presents hypothetical IC50 values for a series of N-substituted TBAP derivatives against a cancer cell line, illustrating a typical SAR study.
| Compound ID | R Group (Substituent on Amide Nitrogen) | IC50 (µM) vs. PC-3 Cancer Cell Line |
| TBAP-01 | Phenyl | 8.5 |
| TBAP-02 | 4-Chlorophenyl | 2.1 |
| TBAP-03 | 4-Methoxyphenyl | 5.3 |
| TBAP-04 | 4-Trifluoromethylphenyl | 1.2 |
| TBAP-05 | Naphthyl | 0.8 |
| TBAP-06 | Pyridin-2-yl | 10.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of synthesized TBAP derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3, prostate cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized TBAP derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the TBAP derivatives in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine if a TBAP derivative inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell line
-
TBAP derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the TBAP derivative at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Experimental and Logical Workflows
A typical drug discovery workflow involving the synthesis and evaluation of TBAP derivatives can be visualized as follows:
Caption: A generic workflow for the discovery and development of novel TBAP derivatives.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its amenability to chemical modification allows for the creation of diverse libraries of compounds with a wide range of pharmacological activities. The exploration of TBAP derivatives as anticancer agents, particularly as inhibitors of the PI3K/Akt signaling pathway, represents a promising avenue for the development of novel therapeutics. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers engaged in the synthesis and evaluation of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of TBAP analogs will undoubtedly lead to the discovery of new and effective drug candidates.
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile building blocks in medicinal chemistry. Its ubiquity in a vast number of natural products and FDA-approved pharmaceuticals underscores its significance in drug design and development.[1][2][3][4] This technical guide provides a comprehensive overview of the role of the piperidine scaffold, delving into its physicochemical properties, diverse therapeutic applications, and the structure-activity relationships that govern its biological activity. Detailed experimental protocols for the synthesis and biological evaluation of piperidine-containing compounds are provided, alongside visualizations of key signaling pathways to offer a thorough resource for professionals in the field.
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets.[3] Its success can be attributed to several key features:
-
Three-Dimensional Conformation: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimal interactions with the binding sites of proteins.[2][5]
-
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial ionic interactions with biological targets.[2] The lipophilicity and metabolic stability of the piperidine ring can also be fine-tuned through substitution, allowing for the optimization of pharmacokinetic properties.[3]
-
Synthetic Accessibility: A wide array of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible scaffold for medicinal chemists.[1][5][6]
The piperidine motif is present in over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system disorders, and infectious diseases.[1][4]
Therapeutic Applications and Key FDA-Approved Drugs
The broad applicability of the piperidine scaffold is evident in the diverse range of FDA-approved drugs that incorporate this motif. This section highlights key examples across different therapeutic areas, summarizing their quantitative biological data.
Central Nervous System (CNS) Disorders
The ability of piperidine-containing compounds to cross the blood-brain barrier has made them invaluable in the development of drugs targeting the CNS.[2]
-
Opioid Analgesics (Fentanyl): Fentanyl is a potent synthetic opioid agonist at the µ-opioid receptors, used for pain management.[5][7] Its piperidine core is crucial for its analgesic activity.[8]
-
Antipsychotics (Risperidone): Risperidone is an atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][8][9] This dual antagonism is believed to be responsible for its therapeutic effects in schizophrenia and bipolar disorder.[3][9][10]
-
Alzheimer's Disease (Donepezil): Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] By increasing acetylcholine levels in the brain, it helps to improve cognitive function in patients with Alzheimer's disease.[12][13]
Oncology
Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various aspects of cancer biology.[2]
-
Selective Estrogen Receptor Modulators (Raloxifene): Raloxifene is a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[2][14] It exhibits estrogen agonistic effects on bone and antagonist effects on breast and uterine tissue.[6][14][15]
Data Presentation: Quantitative Bioactivity of Piperidine-Containing Drugs
The following table summarizes the quantitative bioactivity data for the aforementioned piperidine-containing drugs.
| Drug | Target(s) | Bioactivity Parameter | Value | Reference(s) |
| Fentanyl | µ-opioid receptor | Ki | ~1 nM | [5] |
| Risperidone | Dopamine D2 receptor | Ki | 3.2 nM | [8] |
| Serotonin 5-HT2A receptor | Ki | 0.2 nM | [8] | |
| Donepezil | Acetylcholinesterase (AChE) | IC50 | 5.7 - 6.7 nM | [11] |
| Raloxifene | Estrogen Receptor α (ERα) | IC50 | 30-40 nM | [14] |
| Estrogen Receptor β (ERβ) | IC50 | 30-40 nM | [14] |
Signaling Pathways Modulated by Piperidine-Containing Drugs
The therapeutic effects of piperidine-containing drugs are a direct result of their modulation of specific cellular signaling pathways.
Fentanyl and the µ-Opioid Receptor Signaling Pathway
Fentanyl exerts its analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] This activation leads to the inhibition of adenylyl cyclase, decreased production of cyclic AMP (cAMP), reduced calcium influx, and increased potassium efflux.[5][16] These events ultimately inhibit the transmission of pain signals.[5] Fentanyl is also known to activate the β-arrestin pathway, which is associated with respiratory depression.[17]
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 11. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 15. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 16. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]
- 17. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Backbone: An In-depth Technical Guide to Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. These heterobifunctional molecules orchestrate the ubiquitination and subsequent degradation of a target protein of interest (POI) by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). A critical, and often decisive, component in the design of a successful PROTAC is the linker, the chemical entity that connects the POI-binding ligand to the E3 ligase-recruiting ligand. While flexible linkers have been the workhorse in early PROTAC development, there is a growing appreciation for the strategic implementation of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the core principles, design considerations, and experimental evaluation of rigid linkers in PROTACs.
The Role of the Linker: Beyond a Simple Tether
The linker in a PROTAC is not an inert spacer but an active contributor to the molecule's biological activity. Its length, composition, and rigidity are critical determinants of the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and degradation. An ideal linker facilitates an optimal orientation of the POI and E3 ligase, promoting favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.
Classification of Rigid Linkers
Rigid linkers are characterized by the incorporation of structural motifs that restrict conformational flexibility. This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher affinity and stability. Common classes of rigid linkers include:
-
Cycloalkyl Groups: Saturated rings like piperidine and piperazine are frequently incorporated to add rigidity and improve metabolic stability. Piperazine, with its two nitrogen atoms, offers the additional advantage of potentially enhancing solubility through protonation.
-
Aryl and Heteroaryl Systems: Phenyl rings and other aromatic systems introduce planarity and conformational constraint. Disubstituted aromatic rings can precisely control the geometry of the PROTAC.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant rigidity. Triazoles are also metabolically stable.
Advantages and Disadvantages of Rigid Linkers
The decision to employ a rigid linker is a strategic one, with a trade-off between potential benefits and challenges.
Advantages:
-
Pre-organization for Ternary Complex Formation: By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thus lowering the entropic cost of binding.
-
Improved Selectivity: The conformational constraints of a rigid linker can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.
-
Enhanced Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to improved metabolic stability and cell permeability. The incorporation of motifs like piperazine can also improve aqueous solubility.
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to those with flexible alkyl or PEG chains.
-
Loss of Adaptability: The lack of flexibility can be a double-edged sword. If the pre-organized conformation is not optimal for a productive ternary complex, it can hinder or even abolish degradation activity.
Quantitative Analysis of Rigid vs. Flexible Linkers
The impact of linker rigidity on PROTAC efficacy is best illustrated through quantitative data. The following tables summarize key degradation parameters (DC50 and Dmax) from comparative studies.
Table 1: Comparative Degradation of Androgen Receptor (AR)
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 54 | Flexible | PEG | Degradation at 3 µM | Not Specified | 22Rv1 |
| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | Not Specified | 22Rv1 |
| ARD-69 | Rigid | Pyridine/di-piperidine | < 1 | Not Specified | LNCaP, VCaP |
Table 2: Comparative Degradation of BCR-ABL
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| SNIPER-3 | Flexible | Hexyl | >10,000 | ~50 (at 30 µM) | K562 |
| SNIPER-4 | Flexible | Decyl | >10,000 | ~70 (at 30 µM) | K562 |
| GMB-475 (hypothetical rigid) | Rigid | Aryl-piperazine | < 100 | > 90 | K562 |
Table 3: Comparative Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Flexible | PEG | 4.3 | >98 | HeLa |
| dBET57 | Flexible | PEG | 1.8 | >98 | HeLa |
| QCA570 | Rigid | Ethynyl | ~3-fold more potent than flexible analog | Not Specified | MOLM13, MV4;11 |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs and the workflows to characterize them can be visualized to better understand the process.
Detailed Experimental Protocols
Representative Synthesis of a PROTAC with a Rigid Piperazine Linker
This protocol describes a general strategy for the synthesis of a PROTAC containing a piperazine-based rigid linker, connecting a hypothetical POI ligand (with a carboxylic acid handle) and a pomalidomide-derived CRBN ligand.
Materials:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
-
4-Fluoroisoindoline-1,3-dione
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of the Pomalidomide-Piperazine Intermediate: a. To a solution of 4-Fluoroisoindoline-1,3-dione (1.1 eq) and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq) in DMF, add DIPEA (3.0 eq). b. Heat the reaction mixture at 80 °C for 12 hours. c. Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. d. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to obtain the Boc-protected pomalidomide-piperazine intermediate.
-
Boc Deprotection: a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (20% v/v) and stir at room temperature for 2 hours. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is typically used in the next step without further purification.
-
Coupling of POI Ligand: a. To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add the deprotected pomalidomide-piperazine intermediate (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: a. Purify the crude final PROTAC product by preparative HPLC to obtain the pure compound. b. Characterize the final product by LC-MS and NMR.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with the PROTAC at a concentration known to cause degradation for a specified time (e.g., 4-8 hours). c. Include a vehicle control (DMSO) and a condition co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for the last 4 hours of PROTAC treatment) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation: a. Harvest and lyse the cells in lysis buffer. b. Quantify the protein concentration of the lysates. c. Incubate equal amounts of protein lysate with the anti-target protein antibody overnight at 4°C. d. Add protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-protein complexes. e. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with an anti-ubiquitin antibody. d. An increased high-molecular-weight smear in the PROTAC-treated and especially the PROTAC + MG132 co-treated lanes indicates polyubiquitination of the target protein.
Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of binary and ternary complex formation, and to determine the cooperativity factor (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase and target protein
-
PROTAC of interest
-
Standard amine coupling reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: a. Covalently immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD,binary). b. Similarly, determine the binary affinity of the PROTAC for the target protein in solution by immobilizing the target protein on a separate chip.
-
Ternary Complex Formation Assay: a. Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex. c. Determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD,ternary).
-
Data Analysis: a. Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary. b. An α value > 1 indicates positive cooperativity.
Protein Degradation Assay by Western Blotting
This assay is the standard method to quantify the degradation of the target protein and to determine the DC50 and Dmax values.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: a. Plate cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Harvest and lyse the cells. b. Quantify the protein concentration of the lysates to ensure equal loading.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the primary antibody against the target protein and the loading control. c. Incubate with the appropriate HRP-conjugated secondary antibodies. d. Visualize the bands using an ECL substrate.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Plot the normalized protein levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation achieved).
Conclusion
The linker is a critical design element in the development of potent and selective PROTACs. While flexible linkers have their utility, rigid linkers offer a powerful strategy to pre-organize the molecule for optimal ternary complex formation, leading to enhanced degradation efficacy and improved drug-like properties. The choice of a rigid linker motif, be it cycloalkyl, aryl, or alkyne-based, must be carefully considered and empirically tested for each specific target and E3 ligase pair. A comprehensive evaluation using a suite of biophysical and cellular assays is paramount to understanding the structure-activity relationships and to guide the rational design of the next generation of highly effective protein degraders.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of PROTACs using Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate , a versatile linker that incorporates a rigid piperidine scaffold. The inclusion of a piperidine moiety can enhance metabolic stability and provide a defined spatial orientation for the two ligands.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general approach for the synthesis of a PROTAC, starting from the coupling of the linker to an E3 ligase ligand, followed by deprotection and subsequent coupling to a POI ligand.
Protocol 1: Coupling of this compound to an E3 Ligase Ligand
This protocol describes the amide bond formation between the primary amine of the linker and a carboxylic acid on the E3 ligase ligand. A common example of an E3 ligase ligand with a suitable carboxylic acid handle is a derivative of pomalidomide.
Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the E3 Ligase Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker conjugate.
Protocol 2: Boc Deprotection of the E3 Ligase-Linker Conjugate
This step removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, revealing a secondary amine for the subsequent coupling reaction.
Materials:
-
Boc-protected E3 ligase-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected E3 ligase-linker conjugate in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
The crude deprotected product is often used in the next step without further purification.
Protocol 3: Coupling of the Deprotected E3 Ligase-Linker to a POI Ligand
This final step involves the formation of a bond between the deprotected E3 ligase-linker and the POI ligand. The example below describes an amide bond formation with a POI ligand containing a carboxylic acid.
Materials:
-
Deprotected E3 ligase-linker conjugate (from Protocol 2) (1.0 eq)
-
POI Ligand with a carboxylic acid handle (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
To a solution of the POI Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected E3 ligase-linker conjugate (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Synthetic Workflow
The overall synthetic strategy for the preparation of a PROTAC using this compound is depicted in the following workflow diagram.
Caption: General synthetic workflow for PROTAC synthesis.
Data Presentation
The following table provides representative data for the synthesis of a hypothetical PROTAC using the described protocols. Actual yields and purity will vary depending on the specific E3 ligase and POI ligands used.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (LC-MS, %) |
| 1 | Boc-Linker-Pomalidomide | Pomalidomide-COOH, this compound | HATU, DIPEA, DMF | 75 | >95 |
| 2 | H-Linker-Pomalidomide | Boc-Linker-Pomalidomide | TFA, DCM | ~100 (crude) | >90 |
| 3 | POI-Linker-Pomalidomide | H-Linker-Pomalidomide, POI-COOH | HATU, DIPEA, DMF | 40 | >98 |
Characterization and Quality Control
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the PROTAC.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the chemical structure.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule, confirming its elemental composition.
Signaling Pathway Visualization
The following diagram illustrates the logical relationship between the components of the PROTAC and their role in initiating the degradation of the target protein.
Caption: Logical relationship of PROTAC components.
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a strategy to introduce a rigid scaffold that can positively impact the metabolic stability and potency of the resulting degrader. The protocols provided herein offer a general framework for the synthesis of such PROTACs. It is important to note that reaction conditions, purification methods, and yields will require optimization for each specific PROTAC being synthesized. Thorough characterization of the final compound is essential to ensure its identity and purity before biological evaluation.
Application Notes and Protocols for Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and illustrative data for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this specific linker.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1]
This compound: A Rigid Linker for Enhanced PROTAC Performance
This compound is a valuable building block for PROTAC synthesis, offering a rigid piperidine scaffold. Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of piperidine constrains the linker's conformation. This rigidity can be advantageous for pre-organizing the PROTAC into a conformation favorable for forming a productive ternary complex.[2][3] The incorporation of such rigid linkers has been shown to improve the metabolic stability and potency of PROTACs, as exemplified by the clinical candidates ARV-110 and ARV-471, which feature a rigid structure incorporating piperidine and piperazine moieties.[2]
The "this compound" linker provides a primary amine for conjugation to either the POI ligand or the E3 ligase ligand, while the Boc-protected piperidine nitrogen allows for further synthetic modifications or can be deprotected in a subsequent step.
Illustrative Data Presentation
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| AR-PROTAC-1 (Hypothetical) | Androgen Receptor | Pomalidomide | This compound | LNCaP | ~10 | >90 |
DC50 : Half-maximal degradation concentration. Dmax : Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where the linker is first conjugated to the E3 ligase ligand (Pomalidomide) and then to the POI ligand (a hypothetical Androgen Receptor ligand with a carboxylic acid handle).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism of action leading to target protein degradation.
Experimental Workflow: PROTAC Synthesis
Caption: A general workflow for the synthesis of a PROTAC molecule.
Materials:
-
Pomalidomide with a carboxylic acid handle
-
This compound
-
Androgen Receptor ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel, HPLC)
Procedure:
Step 1: Coupling of Pomalidomide to the Linker
-
Dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Pomalidomide-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the Pomalidomide-linker intermediate in DCM.
-
Add TFA (20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling to the Androgen Receptor Ligand
-
Dissolve the Androgen Receptor ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq to neutralize the TFA salt) and stir for 15 minutes at room temperature.
-
Add the deprotected Pomalidomide-linker amine salt from Step 2.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the semi-quantitative analysis of POI degradation in cells treated with the synthesized PROTAC.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Materials:
-
LNCaP cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Synthesized AR-PROTAC-1
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR and anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of AR-PROTAC-1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Phospholipid mixture (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS)
-
Synthesized AR-PROTAC-1
-
LC-MS/MS system for quantification
Procedure:
-
Plate Preparation:
-
Coat the filter of the donor plate with the phospholipid mixture.
-
Fill the acceptor plate wells with PBS.
-
-
Assay Execution:
-
Add a solution of AR-PROTAC-1 in PBS to the donor wells.
-
Assemble the plate sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification and Analysis:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
-
Conclusion
The use of rigid linkers, such as This compound , is a promising strategy in PROTAC design to enhance their pharmacological properties. The protocols provided here offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and cellular models to advance the development of novel protein degraders.
References
Application Notes: Amide Coupling of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer. This linker contains a Boc-protected piperidine nitrogen, providing stability and favorable pharmacokinetic properties, and a primary amine on a propyl chain, which serves as a versatile handle for amide bond formation.
This document provides a detailed experimental protocol for the amide coupling of this compound with a carboxylic acid-functionalized E3 ligase ligand, a critical step in the assembly of a PROTAC. The example provided focuses on the coupling with a pomalidomide-derived carboxylic acid, a common ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Additionally, the underlying signaling pathway of PROTAC-mediated protein degradation and a general experimental workflow are illustrated.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1] In the context of this protocol, the PROTAC targets the Androgen Receptor (AR), a key driver in prostate cancer, for degradation by the CRBN E3 ligase.[2][3]
Experimental Protocols
This section details a representative protocol for the amide coupling of this compound with a pomalidomide-linker carboxylic acid, a key step in synthesizing an AR-targeting PROTAC.
Protocol 1: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials and Reagents:
-
This compound
-
Pomalidomide-linker-carboxylic acid (e.g., 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid derivative)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature (20-25 °C) for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a common starting point.
-
Characterization: Characterize the purified product by LC-MS and NMR (¹H and ¹³C) to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the HATU-mediated amide coupling protocol. Note that the exact values may vary depending on the specific carboxylic acid substrate and reaction scale.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Pomalidomide-linker-COOH | 1.0 eq | |
| This compound | 1.1 eq | A slight excess of the amine is used to ensure complete consumption of the more complex carboxylic acid partner. |
| Reagents | ||
| Coupling Agent (HATU) | 1.2 eq | |
| Base (DIPEA) | 3.0 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS for completion. |
| Purification | ||
| Method | Flash Column Chromatography | Reversed-phase HPLC can also be used for higher purity. |
| Yield | ||
| Expected Yield | 60 - 85% | Yields are dependent on the specific substrates and reaction scale. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of the PROTAC intermediate via amide coupling.
References
Application Notes and Protocols for Amide Bond Formation with Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds utilizing tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. This versatile primary amine is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can function as a linker component. The following sections detail common reaction conditions, experimental protocols, and a generalized workflow for the successful coupling of this amine with a variety of carboxylic acids.
Introduction
This compound is a bifunctional molecule featuring a primary amine and a Boc-protected piperidine nitrogen. The primary amine serves as a nucleophile for amide bond formation, while the Boc protecting group allows for selective deprotection and further functionalization at a later synthetic stage. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired amide product. This document outlines several common and effective methods for this transformation.
Data Presentation: Common Coupling Reagents and Conditions
The selection of an appropriate coupling reagent is critical for efficient amide bond formation. The choice depends on factors such as the steric and electronic properties of the carboxylic acid, desired reaction time, and cost. Below is a summary of commonly employed coupling reagents and typical reaction conditions for the acylation of primary amines like this compound.
| Coupling Reagent(s) | Base | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Notes |
| HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine) | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | 0 to 25 | 2 - 12 | Highly efficient, often used for sterically hindered substrates. Minimizes racemization. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, TEA | DMF, DCM | 0 to 25 | 2 - 12 | A widely used and effective coupling reagent. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) | DIPEA, TEA, NMM (N-Methylmorpholine) | DMF, DCM, Acetonitrile | 0 to 25 | 4 - 24 | A cost-effective and common choice. HOBt is added to suppress side reactions and minimize racemization. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | DIPEA, TEA, NMM | DMF, DCM | 0 to 25 | 4 - 24 | Similar to EDC/HOBt, but the urea byproduct is more soluble in organic solvents. |
| T3P (Propylphosphonic Anhydride) | Pyridine, DIPEA | Ethyl Acetate, DCM | 0 to 50 | 1 - 6 | A versatile and powerful coupling reagent with an easily removable byproduct. |
Experimental Protocols
The following are detailed, generalized protocols for the amide bond formation between a generic carboxylic acid (R-COOH) and this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of carboxylic acids, including those that are sterically demanding.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF or DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many applications.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.05 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1 M aqueous HCl (1 x), saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for amide bond formation.
This diagram illustrates the key steps in the amide coupling reaction, from the activation of the carboxylic acid to the final purification of the amide product. The process involves the careful selection of reactants, reagents, and conditions to ensure a successful and high-yielding synthesis.
Application Notes and Protocols: Synthesis and Application of E3 Ligase Ligands Incorporating Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate as a versatile linker in the synthesis of ligands for E3 ubiquitin ligases, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ligase for ubiquitination and subsequent proteasomal degradation.
The choice of linker is critical in PROTAC design as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficacy and selectivity of the resulting degrader. This compound offers a semi-rigid scaffold that can be readily incorporated into PROTAC synthesis, providing a defined distance and geometry between the E3 ligase ligand and the target protein ligand.
I. Overview of PROTAC Technology and the Role of the Linker
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Diagram of the PROTAC Mechanism of Action:
PROTAC-mediated protein degradation pathway.
II. Synthesis of an E3 Ligase Ligand-Linker Conjugate
This section details a general protocol for the synthesis of a Cereblon (CRBN) E3 ligase ligand-linker conjugate using this compound. The example provided is for the conjugation with a pomalidomide derivative, a well-established CRBN ligand.
Synthetic Scheme:
Workflow for PROTAC synthesis via amide coupling.
Experimental Protocol: Synthesis of a Pomalidomide-Linker Conjugate
Materials:
-
Pomalidomide derivative with a carboxylic acid handle
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Amide Coupling:
-
Dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the activated solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the Boc-protected conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purify the final product by preparative HPLC to obtain the amine-functionalized CRBN ligand-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
III. Characterization of the Final PROTAC
Once the E3 ligase ligand-linker conjugate is synthesized, it can be coupled to a ligand for the protein of interest (POI) to form the final PROTAC. The resulting PROTAC must be thoroughly characterized to assess its biological activity.
Quantitative Data Summary
The following table provides representative quantitative data that should be obtained to characterize a novel PROTAC. The values are hypothetical and serve as a guide for data presentation.
| Parameter | Description | Typical Values |
| Binding Affinity (Kd) to POI | Dissociation constant for the binding of the PROTAC to the target protein. | 1 - 500 nM |
| Binding Affinity (Kd) to E3 Ligase | Dissociation constant for the binding of the PROTAC to the E3 ligase. | 10 - 1000 nM |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 0.1 - 1000 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| Cellular Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | Varies depending on the target |
Experimental Protocols for PROTAC Characterization
1. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)
-
Principle: Measures the heat released or absorbed during the binding of the PROTAC to the purified POI or E3 ligase.
-
Protocol:
-
Prepare solutions of the purified protein (POI or E3 ligase) and the PROTAC in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Titrate the PROTAC solution into the sample cell in a series of small injections.
-
Measure the heat change after each injection.
-
Fit the resulting data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
2. Western Blotting for Protein Degradation
-
Principle: A semi-quantitative method to measure the amount of the target protein in cells after treatment with the PROTAC.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a desired time period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
-
3. Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Diagram of the Experimental Workflow for PROTAC Characterization:
Experimental workflow for PROTAC characterization.
IV. Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a semi-rigid linker that can be readily incorporated into various synthetic schemes. The protocols and guidelines presented in these application notes provide a framework for the synthesis and characterization of potent and selective protein degraders. Successful PROTAC development relies on a multi-parameter optimization process, including the careful selection of the E3 ligase ligand, the POI ligand, and the connecting linker.
Application Notes and Protocols: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in Targeted Protein Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in the development of molecules for targeting specific proteins. This versatile chemical building block primarily serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins. Additionally, it has found application in the synthesis of other bioactive molecules, such as receptor ligands.
Primary Application: A Scaffolding Linker for PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2] The piperidine moiety within "this compound" provides a rigid scaffold that can enhance the metabolic stability and influence the spatial orientation of the final PROTAC molecule.
General PROTAC Mechanism of Action
The core function of a PROTAC is to facilitate the interaction between a target protein and an E3 ligase, initiating the intracellular protein degradation pathway.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a PROTAC using this compound
This protocol outlines a representative synthetic route for coupling the linker to a target protein ligand and an E3 ligase ligand.
Step 1: Amide Coupling with Target Protein Ligand
-
Dissolve the target protein ligand (containing a carboxylic acid) (1 eq) and a peptide coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, for example, DIPEA (2 eq), to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of "this compound" (1 eq) in DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
Step 3: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1 eq) and a peptide coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 3 eq, to neutralize the HCl salt from the previous step).
-
Stir for 10 minutes at room temperature.
-
Add the deprotected intermediate from Step 2.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1 and purify the final PROTAC molecule by preparative HPLC.
Caption: Hypothetical workflow for PROTAC synthesis.
Protocol 2: Western Blot for Target Protein Degradation
This assay is fundamental for determining the efficacy of a synthesized PROTAC in a cellular context.[3]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[3]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).[3]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Reagents: Use a purified, tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-His-Europium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-APC).
-
Measurement: After incubation, measure the time-resolved fluorescence energy transfer (TR-FRET) signal. A high signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Secondary Application: Synthesis of Histamine H3 Receptor Ligands
"this compound" has also been utilized as a starting material in the synthesis of novel histamine H3 receptor (H3R) ligands.[4] The primary amine of this molecule can be further functionalized to build more complex structures that interact with the receptor.
Protocol 4: Synthesis of a Histamine H3 Receptor Ligand Intermediate
This protocol describes the conversion of the primary amine to an isocyanate, a key step in the synthesis of certain H3R ligands.[4]
-
Prepare a biphasic mixture of "this compound" (1 eq) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Cool the vigorously stirred mixture to 0°C.
-
Add a solution of triphosgene (1 eq) in DCM dropwise.
-
Maintain the reaction at 0°C for 1 hour.
-
Dilute the mixture with DCM and separate the organic layer.
-
Dry the organic layer over magnesium sulfate (MgSO4) and concentrate under reduced pressure to yield the crude isocyanate intermediate, tert-Butyl 4-(3-isocyanatopropyl)piperidine-1-carboxylate.[4] This intermediate can then be reacted with various nucleophiles to generate a library of potential H3R ligands.
Quantitative Data Summary
As no specific PROTACs synthesized with "this compound" were identified with comprehensive datasets in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the assays described above to generate such data for their novel molecules. Key parameters to quantify are presented below for guidance.
| Parameter | Assay | Description |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Measures the binding strength of the PROTAC to the target protein and the E3 ligase independently. |
| Ternary Complex Formation | TR-FRET, Bio-layer Interferometry (BLI) | Quantifies the formation of the POI-PROTAC-E3 ligase complex. |
| Degradation (DC50) | Western Blot, In-Cell Western, Mass Spectrometry | The concentration of PROTAC required to degrade 50% of the target protein. |
| Maximal Degradation (Dmax) | Western Blot, In-Cell Western, Mass Spectrometry | The maximum percentage of target protein degradation achieved. |
| Cell Viability (IC50) | CellTiter-Glo®, MTT Assay | Measures the concentration of PROTAC that inhibits cell viability by 50%. |
References
Application Notes and Protocols: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate in the Synthesis of Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key building block in the synthesis of novel ligands targeting the histamine H3 receptor (H3R). The piperidine moiety is a common structural feature in many H3R antagonists and inverse agonists, contributing to high receptor affinity and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents for various central nervous system (CNS) disorders. H3R antagonists have shown therapeutic promise in conditions such as narcolepsy, Alzheimer's disease, Parkinson's disease, and attention-deficit hyperactivity disorder (ADHD).[3][4]
The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the CNS. It acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, it functions as a heteroreceptor, modulating the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3]
Histamine H3 Receptor Signaling Pathway
Activation of the H3 receptor, which is coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase (AC). This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). H3R stimulation also activates the MAPK and PI3K/AKT signaling pathways and modulates ion channels.[5] By antagonizing this receptor, the inhibitory feedback is blocked, leading to an increase in the release of histamine and other neurotransmitters, which is the basis for the therapeutic effects of H3R antagonists.
Application: Synthesis of a Urea-Based Histamine H3 Receptor Ligand
This section details the synthesis of 7-Chloro-N-methyl-N-(3-(piperidin-4-yl)propyl)-3,4-dihydroisoquinoline-2[1H]-carboxamide, a histamine H3 receptor ligand, utilizing this compound as a key intermediate.[5] The synthesis involves the formation of a urea linkage between the primary amine of the piperidine building block and an isocyanate derivative.
Synthetic Workflow
Experimental Protocols
The following protocols are adapted from the work of Kuder et al., 2021.[5]
Protocol 1: Synthesis of this compound (Intermediate)
-
Reactants :
-
tert-Butyl 4-(3-(1,3-dioxoisoindolin-2-yl)propyl)piperidine-1-carboxylate
-
60% Hydrazine hydrate
-
Ethanol (EtOH)
-
-
Procedure :
-
Dissolve tert-butyl 4-(3-(1,3-dioxoisoindolin-2-yl)propyl)piperidine-1-carboxylate (1.41 g, 3.8 mmol) in 25 mL of ethanol.
-
Add 3 mL of 60% hydrazine hydrate to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it to isolate the desired product, this compound.
-
Protocol 2: Synthesis of 7-Chloro-N-methyl-N-(3-(piperidin-4-yl)propyl)-3,4-dihydroisoquinoline-2[1H]-carboxamide (Final Product)
This protocol proceeds from a Boc-protected urea intermediate formed by the reaction of this compound with an appropriate isocyanate.
-
Reactants :
-
tert-Butyl-4-(3-(7-chloro-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamido)propyl)piperidine-1-carboxylate (Boc-protected urea intermediate)
-
Saturated HCl solution in dioxane
-
-
Procedure :
-
Dissolve the Boc-protected urea intermediate (200 mg, 0.44 mmol) in 4 mL of a saturated HCl solution in dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the final product as its hydrochloride salt.
-
Quantitative Data
The synthesized ligand was evaluated for its binding affinity at the human histamine H3 receptor (hH3R).
| Compound ID | Structure | hH3R Ki (μM) |
| d2 | 7-Chloro-N-methyl-N-(3-(piperidin-4-yl)propyl)-3,4-dihydroisoquinoline-2[1H]-carboxamide | 2.61[5] |
Binding Assay Protocol
The binding affinity of the synthesized compound was determined using a radioligand displacement assay.
-
Materials :
-
Membranes from HEK-293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Synthesized test compound.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel histamine H3 receptor ligands. The primary amine handle allows for a variety of chemical transformations, including the formation of amides and ureas, to explore the structure-activity relationship of this important class of compounds. The protocols and data presented here provide a foundation for researchers to design and synthesize new H3R antagonists with potential therapeutic applications in a range of neurological and psychiatric disorders.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the development of histamine H3 receptor antagonists/inverse agonists: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
Characterization of PROTACs Synthesized with "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.
This document provides detailed application notes and protocols for the characterization of PROTACs synthesized using "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate" as a linker or a component thereof. This linker is valued for introducing a degree of rigidity into the PROTAC structure, which can pre-organize the molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This rigidity can also enhance metabolic stability.
These notes are intended to guide researchers through the essential experiments required to characterize the biochemical and cellular activity of novel PROTACs incorporating this piperidine-based linker.
Data Presentation
The following tables present illustrative quantitative data for the characterization of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR). This data is representative of typical results obtained for PROTACs with rigid linkers and is provided for exemplary purposes.
Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC
| PROTAC Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | Piperidine-based (rigid) | HEK293 | 15 | >95 |
| BRD4-PROTAC-2 | PEG-based (flexible) | HEK293 | 50 | 85 |
Table 2: Ternary Complex Formation and Binding Affinity
| PROTAC Compound | Target Protein | E3 Ligase | Binary Binding (Target, Kd, nM) | Binary Binding (E3, Kd, nM) | Ternary Complex Cooperativity (α) |
| BRD4-PROTAC-1 | BRD4 | VHL | 150 | 800 | 5.2 |
| AR-PROTAC-1 | AR | CRBN | 80 | 1200 | 3.8 |
Table 3: Cellular Activity of a Hypothetical Androgen Receptor (AR) PROTAC
| PROTAC Compound | Cell Line | Target | IC50 (nM) (Cell Viability) |
| AR-PROTAC-1 | LNCaP | AR | 25 |
| AR-PROTAC-2 | VCaP | AR | 40 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
Objective: To determine the dose- and time-dependent degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, incubate on ice, and scrape the cells.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Data Analysis:
-
Acquire image using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the data to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Materials:
-
Purified, labeled target protein (e.g., with a donor fluorophore like Terbium)
-
Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like d2)
-
PROTAC dilution series
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare solutions of the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilution series.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. The data will typically produce a bell-shaped curve (the "hook effect") as the signal first increases with PROTAC concentration and then decreases at higher concentrations due to the formation of binary complexes.
In Vitro Ubiquitination Assay
Objective: To provide direct evidence of PROTAC-mediated ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein.
-
The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting & Optimization
Optimizing PROTAC Linker Length with a Piperidine Scaffold: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length in PROTACs featuring a piperidine scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of piperidine-based PROTACs.
Problem 1: Low Degradation Potency (High DC₅₀) with a New Piperidine-Containing PROTAC
Question: I replaced a flexible PEG linker with a more rigid piperidine-based linker to improve metabolic stability, but my new PROTAC shows significantly lower potency (higher DC₅₀ value). What is the likely cause and how can I troubleshoot this?
Answer:
A decrease in potency after introducing a rigid piperidine linker is a common challenge. The constrained conformation of the piperidine ring may hinder the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[1]
Troubleshooting Steps:
-
Vary the Linker Length: The initial piperidine linker may be too short or too long. Synthesize a series of analogs with varying linker lengths extending from the piperidine scaffold to systematically explore the optimal distance for ternary complex formation.
-
Alter Attachment Points: The exit vector from the piperidine ring or its connection point to the warhead or E3 ligase ligand might create steric hindrance. If synthetically feasible, explore alternative attachment points on the piperidine ring or the ligands.
-
Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantitatively assess the formation and stability of the ternary complex.[1] A lack of positive cooperativity (alpha value ≤ 1) in these assays can indicate a non-productive binding orientation.
-
Computational Modeling: Employ molecular modeling to visualize the potential binding poses of the PROTAC in the context of the target protein and E3 ligase. This can help identify potential steric clashes and guide the design of new linker lengths and geometries.
Problem 2: Good In Vitro Potency but Poor Cellular Activity
Question: My piperidine-based PROTAC is potent in biochemical assays (e.g., strong ternary complex formation in SPR) but shows weak degradation in cellular assays. What could be the reason for this discrepancy?
Answer:
This issue often points to poor cell permeability or rapid efflux of the PROTAC. While incorporating a piperidine moiety can sometimes improve physicochemical properties, the large size and specific topology of PROTACs can still present challenges for cellular uptake.
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate key molecular properties such as molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA). While traditional "rule of five" guidelines are not strictly applicable to PROTACs, these parameters can offer insights into potential permeability issues.
-
Assess Cell Permeability: Employ in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the passive diffusion of your PROTAC across a lipid membrane.
-
Modify Linker Composition: To improve cell permeability, consider flanking the rigid piperidine core with short, flexible alkyl chains. This can increase the overall lipophilicity of the molecule.
-
Check for Efflux: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be investigated using cell lines that overexpress specific efflux transporters or by co-incubating the PROTAC with known efflux pump inhibitors.
Problem 3: The "Hook Effect" is Observed in Cellular Assays
Question: My dose-response curve for protein degradation shows a bell shape, with degradation decreasing at higher concentrations of my piperidine-containing PROTAC. What is causing this "hook effect"?
Answer:
The hook effect is a known phenomenon for PROTACs where at high concentrations, the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex.[1] This leads to a decrease in degradation efficiency.
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Ensure you have tested a wide range of concentrations to accurately define the bell-shaped curve.
-
Optimize PROTAC Concentration: For subsequent experiments, use concentrations at or near the "nadir" of the dose-response curve to achieve maximal degradation.
-
Biophysical Analysis: Techniques like SPR can help to understand the kinetics of binary and ternary complex formation and dissociation, which can provide insights into the underlying drivers of the hook effect for your specific PROTAC.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a piperidine scaffold in a PROTAC linker?
A1: Piperidine scaffolds are incorporated into PROTAC linkers to introduce conformational rigidity.[2] This pre-organizes the PROTAC into a more defined conformation, which can reduce the entropic penalty of binding and lead to more stable and productive ternary complexes. Additionally, piperidine-containing linkers can improve metabolic stability compared to more flexible alkyl or PEG linkers.[2]
Q2: How does the length of a piperidine-based linker impact PROTAC efficacy?
A2: The linker length is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase.[3] An optimal linker length is required to facilitate favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination. If the linker is too short, steric clashes can prevent the formation of the ternary complex. Conversely, if the linker is too long, it may not effectively bring the two proteins into proximity for the ubiquitin transfer to occur.
Q3: Can the stereochemistry of the piperidine linker affect PROTAC activity?
A3: Yes, the stereochemistry of substituents on the piperidine ring can significantly influence the three-dimensional shape of the PROTAC and its ability to induce a productive ternary complex. Different stereoisomers can lead to different degradation efficiencies, and it is often necessary to synthesize and test individual isomers to identify the most active one.
Q4: What are some common chemical reactions used to incorporate piperidine linkers into PROTACs?
A4: Piperidine-containing linkers are typically synthesized as building blocks with reactive functional groups at either end. These are then coupled to the warhead and E3 ligase ligand using standard coupling chemistries such as amide bond formation (e.g., using HATU or HOBt/EDC as coupling agents) or reductive amination. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is also a popular method for the final conjugation step.[4]
Data Presentation
The following table summarizes the impact of varying the piperidine-based linker length on the degradation of a target protein. Please note that this is representative data, and optimal linker length is target- and E3 ligase-dependent.
| PROTAC ID | Linker Structure | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Piperidine-(CH₂)₂- | 8 | >1000 | <10 |
| PROTAC-B | Piperidine-(CH₂)₄- | 10 | 150 | 85 |
| PROTAC-C | Piperidine-(CH₂)₆- | 12 | 25 | >95 |
| PROTAC-D | Piperidine-(CH₂)₈- | 14 | 80 | 90 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a Library of Piperidine-Based PROTACs with Varying Linker Lengths
This protocol describes a general method for synthesizing a library of PROTACs with a piperidine core and varying alkane linker lengths, connecting a hypothetical warhead (WH) with a carboxylic acid handle and an E3 ligase ligand (E3L) with an amine handle.
Materials:
-
N-Boc-4-aminopiperidine
-
Dibromoalkanes (e.g., 1,4-dibromobutane, 1,6-dibromohexane, 1,8-dibromooctane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Warhead-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
E3 Ligase Ligand-NH₂
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
Step 1: Synthesis of Boc-protected piperidine-linker intermediates
-
To a solution of N-Boc-4-aminopiperidine (1.0 eq) and K₂CO₃ (3.0 eq) in ACN, add the respective dibromoalkane (1.5 eq).
-
Stir the reaction mixture at 60°C for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-alkylated, Boc-protected piperidine-linker intermediates.
Step 2: Coupling with the Warhead
-
Dissolve the Warhead-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15 minutes to activate the carboxylic acid.
-
To this solution, add the respective Boc-protected piperidine-linker intermediate (1.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 4: Coupling with the E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 3 (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTACs by preparative HPLC.
Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control. Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting decision tree for low PROTAC activity.
References
Technical Support Center: Enhancing PROTAC Solubility with Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the linker Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in PROTAC design to improve solubility?
A1: this compound incorporates a piperidine ring, a saturated heterocycle, into the PROTAC linker. This is a strategic approach to enhance aqueous solubility for several reasons[1]:
-
Increased Polarity: The piperidine ring contains a basic nitrogen atom that can be protonated at physiological pH. This ionization increases the overall polarity of the PROTAC molecule, thereby improving its solubility in aqueous environments[1].
-
Structural Rigidity: Unlike flexible alkyl or PEG linkers, the cyclic nature of piperidine imparts conformational rigidity to the linker. This can pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for its degradation activity[1].
-
Improved Physicochemical Properties: The incorporation of such motifs can help to modulate the lipophilicity of the often large and greasy PROTAC molecules, striking a better balance between solubility and cell permeability.
Q2: How does a piperidine-containing linker compare to a more conventional PEG linker for improving solubility?
A2: Both piperidine and Polyethylene Glycol (PEG) linkers are employed to enhance PROTAC solubility, but they do so via different mechanisms and offer distinct advantages.
-
Piperidine Linkers: Introduce rigidity and a basic handle for protonation, which can significantly increase solubility in a pH-dependent manner. This rigidity can be advantageous for optimizing the geometry of the ternary complex[1].
-
PEG Linkers: Are highly flexible and hydrophilic due to the repeating ethylene glycol units. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the molecule's affinity for water.
The choice between them depends on the specific requirements of the PROTAC, including the nature of the target protein and E3 ligase ligands. In some cases, a combination of both rigid (like piperidine) and flexible (like short PEG chains) elements in the linker may provide the optimal balance of properties.
Q3: What are the typical solubility values for PROTACs containing piperidine linkers?
A3: While incorporating a piperidine linker is a strategy to enhance solubility, many PROTACs remain poorly soluble in aqueous solutions due to their high molecular weight and lipophilicity. Their solubility is often first assessed in organic solvents like DMSO. For instance:
-
ARV-471 , an estrogen receptor degrader with a piperidine-containing linker, has a reported DMSO solubility of 127 mg/mL[1].
-
ARV-110 , an androgen receptor (AR) degrader, is noted to be insoluble in water but has a DMSO solubility of 50 mg/mL[1].
-
ARD-69 , another AR degrader with a piperidine motif, shows a DMSO solubility of ≥ 200 mg/mL[1].
It is crucial to remember that high solubility in DMSO does not guarantee good aqueous solubility, which must be determined experimentally[1].
Q4: What formulation strategies can be employed if my PROTAC with a piperidine linker still exhibits poor aqueous solubility?
A4: For preclinical and in vivo studies, several formulation strategies can be used to overcome poor aqueous solubility:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate[1].
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles can improve its solubility and modify its pharmacokinetic profile[1].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are effective for improving the solubility and absorption of lipophilic drugs[1].
-
pH Adjustment: Leveraging the basic nitrogen in the piperidine ring, adjusting the pH of the formulation to be more acidic can increase solubility through protonation[1].
Troubleshooting Guide
Problem 1: Low yield during the coupling of this compound to a carboxylic acid-functionalized ligand.
-
Possible Cause: Inefficient activation of the carboxylic acid or steric hindrance.
-
Solution 1: Optimize Coupling Reagents: Use a more efficient coupling reagent combination. For amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often highly effective.
-
Solution 2: Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as moisture can quench the activated species. Use anhydrous solvents like DMF or NMP.
-
Solution 3: Check Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine linker can help drive the reaction to completion.
Problem 2: The final PROTAC precipitates out of aqueous buffer during in vitro assays.
-
Possible Cause: The overall lipophilicity of the PROTAC molecule overcomes the solubilizing effect of the piperidine linker at neutral pH.
-
Solution 1: pH Adjustment: The piperidine moiety is basic. If your assay allows, try lowering the pH of the buffer (e.g., to pH 6.0-6.5) to increase the proportion of the protonated, more soluble form of your PROTAC[1].
-
Solution 2: Use of Co-solvents: For in vitro assays, a small percentage of an organic co-solvent can often maintain solubility. DMSO is common, but should be kept at a low final concentration (typically <0.5%) to avoid artifacts. Other co-solvents to consider include ethanol or PEG 400.
-
Solution 3: Kinetic vs. Thermodynamic Solubility: Determine the kinetic solubility of your PROTAC in the specific assay buffer. This will help you identify the maximum concentration at which the compound will remain in solution for the duration of the experiment.
Problem 3: Difficulty in purifying the final PROTAC containing the piperidine linker.
-
Possible Cause: The basic nature of the piperidine can cause the compound to streak on silica gel during column chromatography. The Boc-protecting group may also be labile under certain conditions.
-
Solution 1: Chromatography Modifier: When using normal-phase silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system to improve peak shape and reduce tailing.
-
Solution 2: Reverse-Phase HPLC: Purification by preparative reverse-phase HPLC is often the most effective method for final PROTAC purification. Standard gradients of acetonitrile in water with a TFA or formic acid modifier are typically successful.
-
Solution 3: Boc-Deprotection Post-Purification: If the Boc group is proving to be unstable during synthesis or initial purification steps, consider a synthetic route where the Boc deprotection is one of the final steps, followed by a final purification.
Quantitative Data
| PROTAC | Target | E3 Ligase | Linker Features | Solubility in DMSO |
| ARV-110 | Androgen Receptor | CRBN | Contains piperidine/piperazine | 50 mg/mL[1] |
| ARV-471 | Estrogen Receptor | CRBN | Contains piperidine/piperazine | 127 mg/mL[1] |
| ARD-69 | Androgen Receptor | VHL | Contains a di-piperidine motif | ≥ 200 mg/mL[1] |
Note: This data is for illustrative purposes to show the properties of PROTACs containing similar structural motifs. Direct aqueous solubility must be determined experimentally for each new compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound
This protocol describes the coupling of the primary amine of the linker to a ligand bearing a carboxylic acid (Ligand-COOH).
Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel or preparative HPLC system)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the linker solution to the activated Ligand-COOH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to yield the coupled intermediate.
-
The Boc-protecting group on the piperidine can be removed in a subsequent step using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) if the free secondary amine is required for further elaboration.
Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the final PROTAC.
Materials:
-
Final PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC-grade water and acetonitrile
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of the solid PROTAC compound to a glass vial to ensure undissolved solid remains. b. Add a known volume of PBS (pH 7.4) to the vial. c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). d. Shake the mixture for 24-48 hours to ensure equilibrium is reached[1].
-
Sample Processing: a. After incubation, allow the vials to stand undisturbed to let larger particles settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid[1].
-
Analysis: a. Carefully collect a known volume of the clear supernatant. b. Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method. c. Prepare a standard curve of the PROTAC of known concentrations. d. Analyze the diluted supernatant and the standards by a validated HPLC-UV or LC-MS/MS method. e. Calculate the concentration of the PROTAC in the original supernatant based on the standard curve and dilution factor. This concentration represents the thermodynamic solubility.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using an amine linker.
Caption: Troubleshooting logic for PROTAC precipitation issues.
References
Technical Support Center: Synthesis of Piperidine-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine-containing Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield During Synthesis
Question: I am experiencing very low yields in my piperidine-containing PROTAC synthesis, particularly during the coupling steps. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in the multi-step synthesis of complex molecules like PROTACs. The issue often stems from inefficient coupling reactions, linker-related issues, or problems during purification.[1]
Troubleshooting Steps:
-
Optimize Coupling Reactions:
-
Reagent Choice: The selection of the coupling reagent for amide bond formation is critical. If standard reagents like HATU or HBTU are underperforming, consider screening alternatives such as COMU or T3P. Ensure all reagents are fresh and anhydrous.[1]
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the less complex or more readily available component can help drive the reaction to completion.[1]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce coupling efficiency. Solvents like DMF or DCM should be of high purity and dry.
-
-
Address Linker-Related Issues:
-
Protecting Groups: If your piperidine-containing linker has a protecting group (e.g., Boc), ensure complete deprotection before the subsequent coupling step. Incomplete deprotection will result in a lower yield of the desired product. Monitor deprotection reactions by LC-MS.[2][3]
-
Click Chemistry: If you are employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the efficiency is highly dependent on the copper(I) source. Use a freshly prepared catalyst or a reliable system like CuSO₄ with sodium ascorbate. Degassing the reaction mixture is crucial to prevent the oxidation of the copper(I) catalyst.[1]
-
-
Minimize Purification Losses:
-
Chromatography Method: Due to the basic nature of the piperidine moiety, normal-phase chromatography on silica gel can lead to peak tailing and product loss.[4] Reversed-phase preparative HPLC is often the most effective method for purifying piperidine-containing PROTACs.[1][4]
-
Solvent System: For flash chromatography, experiment with a range of solvent systems and gradients. For highly polar PROTACs, reversed-phase chromatography is generally more suitable.[1]
-
Problem 2: Difficulty in Purifying the Final PROTAC
Question: I am struggling with the purification of my final piperidine-containing PROTAC. I'm observing significant peak tailing and poor separation. What purification strategies are recommended?
Answer: The unique physicochemical properties of PROTACs, such as high molecular weight, polarity, and the basicity of the piperidine ring, present significant purification challenges.[4]
Recommended Purification Strategy:
-
Primary Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying piperidine-containing PROTACs.[4] The acidic mobile phase modifiers (e.g., trifluoroacetic acid or formic acid) protonate the basic piperidine nitrogen, which minimizes peak tailing and improves peak shape.
-
Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMF or DMSO.
-
For solid loading, adsorb this solution onto a small amount of C18 silica sorbent or Celite and dry it under vacuum. This technique can prevent issues with solvent incompatibility during injection.[4]
-
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% TFA or formic acid is typically used.
-
Problem 3: Poor Aqueous Solubility of the Synthesized PROTAC
Question: My piperidine-containing PROTAC is showing poor solubility in aqueous buffers for my in vitro assays, despite the piperidine moiety being included to enhance this property. What can I do?
Answer: While piperidine rings are incorporated to improve aqueous solubility through protonation at physiological pH, the overall lipophilicity of the large PROTAC molecule can still lead to poor solubility.[5][6]
Troubleshooting Steps:
-
pH Adjustment: The basic nitrogen atoms in the piperidine ring will be protonated at a lower pH, which increases the molecule's polarity and aqueous solubility.[5] If your assay is compatible, try lowering the pH of your buffer.
-
Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent can significantly improve solubility. Commonly used co-solvents include DMSO, ethanol, or PEG400.[5] It is essential to validate that the chosen co-solvent and its concentration do not interfere with your assay.
-
Assess Solubility in Media: The PROTAC may be precipitating in your cell culture media over time. Determine the kinetic solubility of your PROTAC in the specific media you are using to establish a reliable maximum working concentration.[5]
-
Formulation Strategies: For preclinical studies, consider more advanced formulation approaches such as amorphous solid dispersions (ASDs) or nanoformulations to enhance dissolution and absorption.[5]
Frequently Asked Questions (FAQs)
Synthesis and Chemistry
-
Q1: What is the primary role of the piperidine ring in a PROTAC linker?
-
A1: The piperidine ring is a saturated heterocycle that imparts rigidity to the PROTAC linker.[2][7] This conformational constraint can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[2][8] Additionally, the basic nitrogen in the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC molecule.[5][6]
-
-
Q2: What are the most common coupling reagents used for attaching a piperidine-containing linker?
-
A2: Amide bond formation is a common method for incorporating piperidine-containing linkers. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) are frequently used.[2][8]
-
-
Q3: Are there any specific challenges associated with the stereochemistry of piperidine-containing E3 ligase ligands?
-
A3: Yes, many E3 ligase ligands based on the piperidine-2,6-dione scaffold (glutarimide), such as those derived from thalidomide, are chiral. Different stereoisomers can exhibit significantly different biological activity and toxicity. Therefore, separating these stereoisomers during or after synthesis is often a critical step to ensure the desired biological effect.[4]
-
Troubleshooting Biological Assays
-
Q4: My piperidine-containing PROTAC binds to the target protein and the E3 ligase individually but does not induce degradation in cells. What could be the issue?
-
A4: This is a common challenge that often points to a failure in forming a stable and productive ternary complex (Target-PROTAC-E3 ligase).[1]
-
Suboptimal Linker Rigidity/Conformation: While rigidity is a key feature of piperidine linkers, an incorrect or overly constrained conformation can prevent the simultaneous binding of both the target protein and the E3 ligase due to steric clashes.[9]
-
Incorrect Linker Length: The distance between the target protein and the E3 ligase is crucial. If the linker is too short, it can cause steric hindrance. If it is too long, it may not effectively bring the two proteins into the correct proximity for ubiquitination.[1]
-
"Hook Effect": At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex, leading to a bell-shaped dose-response curve. Perform a full dose-response curve to see if degradation improves at lower concentrations.[9]
-
-
-
Q5: My PROTAC with a piperidine linker is potent in biochemical assays but shows poor activity in cellular assays. What should I investigate?
-
A5: This discrepancy often points to issues with cell permeability.[9]
-
Analyze Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and the number of rotatable bonds. While traditional "rule-of-five" guidelines are not strictly applicable to PROTACs, these values can provide insights into potential permeability issues.[9]
-
Cellular Target Engagement: Confirm that the PROTAC is reaching its intended target within the cell using techniques like Cellular Thermal Shift Assay (CETSA).
-
E3 Ligase Availability: Ensure that the E3 ligase your PROTAC is designed to recruit is expressed at sufficient levels in your chosen cell line. This can be verified by Western Blot or qPCR.[9]
-
-
Quantitative Data Summary
The following tables summarize key performance data for representative piperidine-containing PROTACs.
Table 1: In Vitro Efficacy of a PARP1-Degrading PROTAC with a Piperidine-Containing Linker
| Compound | Target | Cell Line | DC₅₀ | IC₅₀ | Reference |
| PARP1 Degrader-3 (HY-168722) | PARP1 | - | - | - | [10] |
| Related PROTAC | PARP1 | - | 1.12 nM | 0.98 µM | [3] |
Note: DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ is the concentration of the compound that results in 50% inhibition of cell growth.[3]
Table 2: Physicochemical Properties of Piperidine vs. Flexible Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Conformational Freedom | High, many rotatable bonds.[9] | Low, conformationally constrained.[9] |
| Ternary Complex Formation | Can adapt to various protein surfaces but may have an entropic cost.[9] | Can pre-organize ligands for optimal binding, reducing the entropic penalty.[9] |
| Physicochemical Properties | Can contribute to high lipophilicity and poor solubility.[9] | Can improve solubility and introduce desirable polarity.[9] |
| Metabolic Stability | Can be more susceptible to metabolism.[9] | Generally more resistant to metabolic degradation.[9] |
| Design Challenge | Synthetically accessible, but optimization can be empirical.[9] | Requires more precise design to achieve a productive binding orientation.[9] |
Experimental Protocols
Protocol 1: General Synthesis of a Piperidine-Containing PROTAC via Amide Coupling
This protocol describes a general multi-step synthesis for generating a PROTAC using a piperidine-containing linker.
Materials:
-
E3 ligase ligand with a carboxylic acid or amine handle (e.g., Pomalidomide)
-
Piperidine-containing linker with complementary functionality (e.g., amine or carboxylic acid) and a protecting group (e.g., Boc) if necessary
-
Target protein ligand with a carboxylic acid or amine handle
-
Peptide coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA in DCM for Boc deprotection)
-
Reagents for purification (e.g., HPLC-grade water, acetonitrile, TFA)
Procedure:
-
Activation of Carboxylic Acid: To a solution of the component with the carboxylic acid (e.g., Pomalidomide, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]
-
First Coupling Reaction: Add the component with the amine functionality (e.g., Boc-protected piperidine linker, 1.1 eq) to the activated solution. Stir at room temperature until the reaction is complete, monitoring by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and purify the intermediate product by column chromatography or preparative HPLC.
-
Deprotection (if applicable): If a protecting group is present (e.g., Boc), dissolve the intermediate in a suitable solvent system (e.g., a mixture of TFA and DCM) and stir at room temperature to remove the protecting group. Concentrate the solution under reduced pressure.[2]
-
Second Coupling Reaction: In a separate flask, activate the carboxylic acid of the third component (e.g., target protein ligand, 1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the deprotected intermediate from the previous step to this activated solution. Stir at room temperature until the reaction is complete.[2]
-
Final Purification: Purify the final PROTAC product by preparative RP-HPLC.[2][4]
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[8]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Perform densitometry analysis to quantify the relative levels of the target protein compared to the loading control.[8]
Visualizations
Caption: A typical workflow for the synthesis and purification of a piperidine-containing PROTAC.
Caption: A troubleshooting guide for poor target degradation by a piperidine-containing PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Side reactions during the synthesis of "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of an impurity with a mass corresponding to a dimer of my product during the nitrile reduction step. What is happening and how can I prevent it?
Answer:
This is a common side reaction during the reduction of nitriles to primary amines. The intermediate imine formed during the reaction can be attacked by the newly formed, nucleophilic primary amine product. This leads to the formation of a secondary amine dimer and the elimination of ammonia.
Troubleshooting Guide: Dimer Formation during Nitrile Reduction
| Symptom | Root Cause | Recommended Solution | Experimental Protocol |
| HPLC-MS shows an impurity with M+H peak at ~483.6 (dimer) and low yield of the target amine (M+H ~243.4). | The intermediate imine reacts with the final primary amine product before it is fully reduced. | Modify the reaction conditions to suppress the side reaction. The most effective method is to perform the catalytic hydrogenation in the presence of ammonia. | Protocol: Reduction using Raney Nickel with Ammonia 1. To a solution of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1 eq.) in ethanol, add a slurry of Raney Nickel (50% w/w in water).2. Saturate the solution with ammonia gas or use a solution of ammonia in methanol (e.g., 7N).3. Hydrogenate the mixture in a Parr shaker apparatus at 50-60 psi of H₂ for 12-24 hours.4. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the crude product. |
| Formation of multiple byproducts during LiAlH₄ reduction. | The high reactivity of LiAlH₄ can lead to side reactions if not controlled properly. | Use alternative reducing agents like Borane-THF complex (BH₃·THF) or catalytic hydrogenation which can offer better selectivity. | Protocol: Reduction using BH₃·THF 1. Dissolve tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).2. Cool the solution to 0 °C.3. Add BH₃·THF complex (1 M in THF, ~3-4 eq.) dropwise.4. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.5. Quench the reaction carefully at 0 °C by the slow addition of methanol, followed by 1M HCl.6. Basify the aqueous layer and extract the product with an organic solvent. |
FAQ 2: My starting material, 4-(3-aminopropyl)piperidine, is not fully converting during the Boc protection step. How can I improve the yield?
Answer:
Incomplete reaction during N-Boc protection is often due to suboptimal reaction conditions, such as an inadequate amount of base, incorrect stoichiometry of Di-tert-butyl dicarbonate (Boc₂O), or low reaction temperature. Since the starting material has two amine groups (a primary and a secondary), selective mono-protection at the piperidine nitrogen is desired, but controlling the reaction to prevent di-protection or ensure full conversion of the secondary amine can be challenging. However, the typical synthesis involves protecting the piperidine nitrogen first, before the aminopropyl side chain is introduced.
If you are performing Boc protection on a precursor like 4-(3-aminopropyl)piperidine, you may face issues with selectivity and multiple products. A more common route is to protect the piperidine first. If you are protecting a piperidine precursor, ensure your conditions are optimized.
Troubleshooting Guide: Incomplete Boc Protection
| Symptom | Root Cause | Recommended Solution | Experimental Protocol |
| TLC or LC-MS shows a significant amount of unreacted piperidine starting material. | Insufficient base to neutralize the acid formed during the reaction, or insufficient Boc₂O. | Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Ensure a slight excess of Boc₂O (1.1-1.2 eq.). | Protocol: Standard Boc Protection 1. Dissolve the piperidine precursor (1 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).2. Add a base such as triethylamine (1.2 eq.).3. Add Di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in the reaction solvent at 0 °C.4. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC/LC-MS.5. Perform an aqueous workup to remove excess reagents and base. |
| Formation of a di-Boc protected byproduct is observed. | The primary amine of the side chain is also reacting with the Boc₂O. | Control the stoichiometry of Boc₂O carefully. Adding slightly less than one equivalent can favor mono-protection on the more nucleophilic secondary amine of the piperidine ring, but this will result in incomplete conversion. A better strategy is to use a different synthetic route where the amine on the side chain is introduced after the piperidine is protected. | A patent for a similar molecule suggests that the Boc protection can be carried out in the presence of a base in various solvents.[1] |
FAQ 3: I am attempting an N-alkylation of Boc-piperidine with a 3-halopropylamine derivative and getting low yields and multiple products. What are the common side reactions?
Answer:
Direct N-alkylation of secondary amines like piperidine can be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt.[2] When alkylating with a bifunctional reagent like a 3-halopropylamine, polymerization or cyclization can also occur.
Troubleshooting Guide: N-Alkylation Side Reactions
| Symptom | Root Cause | Recommended Solution |
| A significant amount of dialkylated product (quaternary salt) is observed. | The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation. This happens when an excess of the alkyl halide is used.[2] | Use the piperidine as the limiting reagent and add the alkyl halide slowly to maintain an excess of the secondary amine throughout the reaction.[2] |
| Low conversion to the desired product. | The reaction slows down as the acidic HBr or HCl byproduct protonates the starting amine, rendering it non-nucleophilic. | Add a non-nucleophilic base, such as K₂CO₃ or DIPEA, to scavenge the acid formed during the reaction.[2] |
Synthetic Workflow and Key Side Reactions
The most common and reliable synthetic route involves the reduction of a nitrile precursor. The following diagrams illustrate this workflow and potential side reactions.
Caption: A common synthetic workflow for the target molecule.
Caption: Formation of a dimer impurity during nitrile reduction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability of the Boc protecting group under various reaction conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving the Boc group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group stable?
A1: The tert-butyloxycarbonyl (Boc) group is renowned for its stability in a wide range of non-acidic reaction conditions.[1] It is generally stable towards:
-
Bases and Nucleophiles: The Boc group is resistant to strong bases, amines, and other common nucleophiles.[2][3] This allows for reactions such as ester saponification to be carried out in the presence of a Boc-protected amine.
-
Catalytic Hydrogenolysis: The Boc group is stable under conditions used for the cleavage of other protecting groups like Carboxybenzyl (Cbz), typically involving H₂ gas and a palladium catalyst.[1][3] This orthogonality is a cornerstone of many synthetic strategies.[4]
Q2: What conditions will cleave the Boc group?
A2: The Boc group is characteristically labile to acidic conditions.[1] Cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[5][6] The acid-catalyzed removal proceeds through the formation of a stable tert-butyl cation.[1]
Q3: What are "orthogonal" protecting groups and how do they relate to Boc?
A3: Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under different reaction conditions.[4][7] This principle is crucial in multi-step syntheses of complex molecules.[4] The acid-labile Boc group is orthogonal to several other common protecting groups, including:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile.[2]
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis.[1]
-
Alloc (Allyloxycarbonyl): Cleaved by palladium catalysis.[4]
Q4: I am observing incomplete deprotection of the Boc group. What could be the cause?
A4: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration of the acid may be too low to effectively cleave the Boc group.[8]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.[8]
-
Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc group.[9]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acidic reagent cannot efficiently reach all the Boc-protected sites.[9]
Troubleshooting Guide
Problem 1: I am observing unexpected byproducts with a mass increase of +56 Da.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[9] The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation, which is an electrophile.[8][10] This cation can then react with nucleophilic functional groups on your molecule, leading to the addition of a tert-butyl group (+56 Da).[8]
-
Susceptible Residues: In peptide synthesis, amino acid residues with nucleophilic side chains are particularly vulnerable to tert-butylation. These include:
-
Solution: The most effective way to prevent tert-butylation is to use "scavengers" in your deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted side reactions.[8][10]
Problem 2: My starting material is degrading under the deprotection conditions.
-
Possible Cause: Your molecule may contain other acid-sensitive functional groups that are not compatible with the strong acidic conditions required for Boc deprotection.[11]
-
Solution: Consider using milder deprotection methods. While strong acids like TFA are common, other, less harsh conditions can be employed:
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | General purpose, effective for Trp, Met, Tyr | 2.5% - 5% | [10] |
| Thioanisole | Methionine (Met), Tryptophan (Trp) | 5% | [10] |
| Water (H₂O) | General purpose | 2.5% - 5% | [10] |
| Ethanedithiol (EDT) | Cysteine (Cys) | 2.5% | [13] |
| Phenol | General purpose | 5% | [10] |
Table 2: Comparison of Common Boc Deprotection Cocktails
| Reagent Cocktail | Composition (v/v/v) | Application Notes | Reference |
| Standard TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, effective for most sequences. | [10] |
| Simple TFA/TIS | 95:5 | Effective for Trp, Met, and Tyr containing peptides. | [10] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues. | [10] |
Experimental Protocols
Protocol 1: General N-Boc Protection of an Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
Protocol 2: Standard Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
If necessary, add the appropriate scavenger(s) (see Table 1).
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base.[1]
Protocol 3: Milder Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add a solution of 4 M HCl in dioxane. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected substrate.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[5]
-
Upon completion, remove the solvent in vacuo. The residue can be triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[5]
Visualizations
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
Caption: Orthogonal relationship of Boc with other common amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights into common issues, from incomplete reactions to purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents for the Boc deprotection of this compound?
The most common and effective acidic reagents for removing the Boc protecting group from this compound are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] TFA is often used in a solution with a solvent like dichloromethane (DCM), while HCl is typically used as a solution in an organic solvent such as dioxane or methanol.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The deprotected product, 4-(3-aminopropyl)piperidine, is significantly more polar than the starting material. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot that stains with ninhydrin (indicating a primary amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material's mass peak (m/z = 243.36 for [M+H]⁺) and the appearance of the product's mass peak (m/z = 143.25 for [M+H]⁺). This also allows for the detection of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons at approximately 1.4 ppm.
Q3: What are the potential side reactions during the Boc deprotection of this substrate?
The primary side reaction of concern is the alkylation of the newly deprotected primary or secondary amine by the tert-butyl cation generated during the reaction.[3] This can lead to the formation of N-tert-butylated or di-tert-butylated byproducts. While less common for this specific substrate, prolonged exposure to strong acids could potentially lead to degradation of the piperidine ring, though this is rare under standard deprotection conditions.
Q4: The deprotected product, 4-(3-aminopropyl)piperidine, is a diamine and likely water-soluble. How does this impact the work-up and purification?
The water solubility of the diamine product requires a careful work-up procedure to avoid loss of product. Standard aqueous work-ups involving extensive washing with water should be minimized. Purification is often best achieved by methods that do not rely on partitioning between aqueous and organic phases, such as:
-
Precipitation/Crystallization: The product can often be isolated as a hydrochloride or trifluoroacetate salt by precipitation from the reaction mixture with a non-polar solvent like diethyl ether.[2]
-
Ion-Exchange Chromatography: This technique is particularly useful for separating the basic product from non-basic impurities.
-
Distillation: If the free base is thermally stable, distillation under reduced pressure can be an effective purification method.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of this compound.
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
LC-MS analysis confirms the presence of the starting material's mass peak.
-
¹H NMR spectrum of the crude product shows a persistent singlet at ~1.4 ppm.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl). A common starting point is using a 1:1 to 1:4 ratio of substrate to a 50% TFA solution in DCM, or a 4M HCl solution in dioxane.[2] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction every 30-60 minutes by TLC or LC-MS until the starting material is consumed. Reactions are typically complete within 1-4 hours at room temperature.[2] |
| Low Reaction Temperature | While most Boc deprotections proceed readily at room temperature, for stubborn reactions, a slight increase in temperature (e.g., to 40°C) can be beneficial. Proceed with caution to avoid side reactions. |
| Poor Reagent Quality | Use fresh, high-purity TFA or a standardized solution of HCl in dioxane. TFA can absorb water, which reduces its effectiveness. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple new spots in addition to the product spot.
-
LC-MS analysis reveals unexpected mass peaks, often corresponding to the product +56 Da (tert-butylation).[3]
-
NMR of the crude product shows complex signals that are difficult to interpret.
Possible Causes and Solutions:
| Cause | Recommended Action |
| tert-Butylation | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole (1-5% v/v).[3] |
| Degradation | If you suspect degradation due to harsh conditions, consider using a milder deprotection method. This could involve lowering the reaction temperature or using a less concentrated acid solution. |
Issue 3: Low Yield After Work-up and Purification
Symptoms:
-
The isolated yield of the deprotected product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product Loss During Aqueous Work-up | Due to the water-solubility of the diamine product, minimize contact with aqueous phases. If an aqueous wash is necessary, use a minimal amount of saturated brine and back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture). |
| Incomplete Precipitation | If isolating the product as a salt, ensure complete precipitation by using a sufficient volume of a non-polar solvent (e.g., cold diethyl ether) and allowing adequate time for the solid to form. |
| Product Volatility | The free base of 4-(3-aminopropyl)piperidine may be volatile. Avoid excessive heating during solvent removal. It is often preferable to isolate the product as a salt. |
| Difficult Purification | The high polarity of the product can make column chromatography on silica gel challenging due to streaking. Consider using a different stationary phase like alumina or employing reverse-phase chromatography. Alternatively, ion-exchange chromatography or distillation are often more effective for this type of compound.[4] |
Experimental Protocols
Below are representative protocols for the Boc deprotection of this compound. Note: These are general guidelines and may require optimization for your specific scale and equipment.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Method A (Precipitation): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
-
Method B (Aqueous Wash - Use with Caution): Carefully neutralize the reaction mixture by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM or a chloroform/isopropanol mixture. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting salt can often be used without further purification. If necessary, the free base can be purified by distillation under reduced pressure or the salt can be purified by recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Reaction Setup: Dissolve this compound (1 eq.) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Method A (Precipitation): Upon completion, add diethyl ether to the reaction mixture to precipitate the dihydrochloride salt of the product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Method B (Solvent Removal): Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt as a solid or oil. The crude salt can then be triturated with diethyl ether to yield a solid.
-
-
Purification: The hydrochloride salt is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or conversion to the free base followed by distillation can be employed.
Data Presentation
Table 1: Comparison of Deprotection Reagents and Conditions
| Parameter | TFA Method | HCl Method |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid (in Dioxane) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM[2] | 4 M HCl in Dioxane |
| Reaction Time | 1 - 2 hours[2] | 1 - 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Evaporation and precipitation or careful neutralization | Precipitation or evaporation |
| Isolated Form | Trifluoroacetate salt | Dihydrochloride salt |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Logic
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: Enhancing the Yield and Performance of PROTACs with Rigid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring rigid linkers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and evaluation of PROTACs with rigid linkers, offering potential causes and actionable solutions.
Issue 1: Low Yield During Rigid Linker Synthesis or Conjugation
Question: I am experiencing significantly low yields when synthesizing my rigid linker or coupling it to my warhead and E3 ligase ligand. What are the common causes and how can I improve the yield?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions | Expected Outcome |
| Suboptimal Reaction Conditions | 1. Optimize Coupling Reactions: For amide bond formation, screen various coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA).[1] For Suzuki-Miyaura or other cross-coupling reactions, screen different palladium catalysts, ligands, and bases. 2. Adjust Temperature and Reaction Time: Systematically vary the temperature and monitor the reaction progress using LC-MS to determine the optimal duration.[2] | Increased conversion to the desired product. |
| Poor Quality of Starting Materials | 1. Verify Purity: Ensure all starting materials (warhead, E3 ligase ligand, linker precursors) are pure using techniques like NMR and LC-MS before initiating the coupling reaction.[1] 2. Re-purify if Necessary: If impurities are detected, purify the starting materials via flash chromatography or recrystallization. | Minimized side-product formation and a cleaner reaction profile. |
| Steric Hindrance | 1. Modify Attachment Points: If possible, alter the connection points on the warhead or E3 ligase ligand to less sterically hindered positions.[3] 2. Introduce a Small Flexible Spacer: Consider adding a short, flexible unit (e.g., a single PEG unit) at the point of conjugation to alleviate steric clash. | Improved accessibility of reactive sites, leading to higher reaction efficiency. |
| Poor Solubility of Reactants | 1. Use a Co-solvent System: Employ a mixture of solvents (e.g., DMF/DCM, DMSO) to ensure all reactants remain in solution throughout the reaction.[2] | A homogenous reaction mixture, resulting in improved reaction kinetics and yield.[2] |
Issue 2: Difficulty in Purifying the Final PROTAC
Question: My final PROTAC with a rigid linker is difficult to purify, and I am experiencing significant product loss during this stage. What purification strategies can I employ?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions | Expected Outcome |
| Formation of Closely Related Side Products | 1. Optimize Chromatography: Switch from standard flash chromatography to preparative Reverse-Phase HPLC (RP-HPLC) for higher resolution.[4] 2. Fine-tune Gradient: Carefully optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) to achieve better separation of the desired product from impurities.[4] | Improved separation and isolation of the final PROTAC, leading to higher purity.[2] |
| Poor Solubility of the PROTAC | 1. Screen Solvent Systems: Test various solvent systems to improve the solubility of the PROTAC during purification.[5] 2. Modify the Linker: If solubility issues persist and impact biological assays, consider re-synthesizing the PROTAC with a rigid linker that incorporates solubilizing groups (e.g., piperazine, piperidine).[6][7] | Enhanced solubility, facilitating easier handling and purification, and potentially improving bioavailability.[6] |
| Product Degradation During Purification | 1. Use Acidic Modifiers: The use of TFA or formic acid in the mobile phase for RP-HPLC can improve peak shape and reproducibility.[4] 2. Minimize Exposure: Work quickly and avoid prolonged exposure to light or extreme temperatures if the compound is suspected to be unstable. | Increased recovery of the intact PROTAC. |
Issue 3: Poor Degradation Efficacy (High DC50, Low Dmax)
Question: My synthesized PROTAC with a rigid linker shows weak or no degradation of the target protein. Could the linker design be the issue?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions | Expected Outcome |
| Unfavorable Ternary Complex Conformation | 1. Vary Linker Structure: The rigidity of the linker may lock the PROTAC into a conformation that is not optimal for ternary complex formation.[8] Synthesize a small library of PROTACs with different rigid linkers (e.g., incorporating spirocycles, aromatic rings, or piperazine moieties) to explore different spatial orientations.[6][9] 2. Measure Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation of the ternary complex.[10][11] | Identification of a linker that promotes a productive ternary complex, leading to improved degradation potency. |
| "Hook Effect" | 1. Perform a Wide Dose-Response: The "hook effect," where degradation efficiency decreases at higher concentrations, can be exacerbated by a linker that doesn't promote positive cooperativity.[5][10] Test a broad range of PROTAC concentrations to determine the optimal window for degradation.[9] | A clear understanding of the PROTAC's dose-response, allowing for accurate determination of DC50 and Dmax. |
| Poor Cell Permeability | 1. Balance Physicochemical Properties: While rigid linkers can improve metabolic stability, they can also impact solubility and permeability.[10] Balance lipophilicity and polarity by incorporating appropriate functional groups into the linker.[3] 2. Reduce Rotatable Bonds: In some cases, rigidifying the linker can reduce the number of rotatable bonds, which may be associated with improved cell permeability.[10] | Enhanced cellular uptake of the PROTAC, leading to greater target engagement and degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using rigid linkers in PROTACs compared to flexible linkers?
A1: Rigid linkers offer several potential advantages:
-
Bioactive Conformation: Rigidity can pre-organize the PROTAC into a conformation that is optimal for forming a stable and productive ternary complex, which can enhance degradation potency.[8][12][13]
-
Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to improved metabolic stability and better pharmacokinetic properties.[6][8]
-
Enhanced Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can improve selectivity for the target protein.[6][8]
Q2: What are the main synthetic challenges associated with rigid linkers?
A2: The synthesis of PROTACs with rigid linkers can be more complex compared to those with flexible linkers.[8] Challenges often arise from multi-step syntheses of the linker itself, potentially lower yields in coupling reactions due to steric hindrance, and difficulties in purification due to increased structural complexity and potentially lower solubility.[8]
Q3: How does linker rigidity impact the physicochemical properties of a PROTAC?
A3: The rigidity and chemical composition of a linker significantly influence a PROTAC's drug-like properties:
-
Solubility: Rigid aromatic linkers can increase lipophilicity, potentially decreasing aqueous solubility. Conversely, incorporating rigid heterocyclic moieties like piperazine or piperidine can enhance water solubility.[6][7][10]
-
Cell Permeability: PROTACs are large molecules that often fall outside of traditional drug-like chemical space. Rigidifying the linker can reduce the number of rotatable bonds, a parameter sometimes associated with improved cell permeability.[10]
-
Metabolic Stability: Flexible alkyl chains can be susceptible to metabolism. Incorporating more stable rigid structures, such as cycloalkanes or aromatic rings, can enhance metabolic stability and prolong the PROTAC's in vivo activity.[10]
Q4: What types of chemical reactions are commonly used to synthesize and incorporate rigid linkers?
A4: Several robust chemical reactions are employed:
-
Amide Coupling: A very common method for connecting linker components, often utilizing reagents like HATU.[1]
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds, which is key for synthesizing linkers containing aromatic rings.[1]
-
Click Chemistry (CuAAC): The copper-catalyzed azide-alkyne cycloaddition is a highly efficient method for creating stable triazole-containing linkers in a modular fashion.[14][15][16]
-
Aromatic Nucleophilic Substitution (SNAr): Useful for attaching components to aromatic rings within the linker.[9]
Q5: Can increasing linker rigidity negatively impact PROTAC activity?
A5: Yes. While rigidity can be beneficial, excessive rigidity can also be detrimental. If the pre-organized conformation of the PROTAC is not ideal for a specific target protein and E3 ligase pair, it can hinder the formation of a productive ternary complex, leading to a loss of degradation activity.[8][9] For example, replacing a flexible PEG unit with rigid phenyl rings has been shown to abolish activity in some AR-targeting PROTACs.[14] Therefore, achieving an optimal balance between rigidity and flexibility is often critical.[9]
Quantitative Data Summary
The following table summarizes data from studies comparing PROTACs with varying linker rigidity, highlighting the impact on degradation potency.
| PROTAC System | Linker Type | Key Structural Feature | Degradation Potency (DC50) | Key Finding | Reference |
| H-PGDS Targeting | Semi-rigid | Azaspiro[3.5]nonane ring | 0.15 ± 0.072 nM | Exhibited comparable degradation activity to more flexible counterparts but showed significantly higher intracellular accumulation. | [9] |
| H-PGDS Targeting | Rigid | Azaspiro[5.5]undecane scaffold | 0.19 ± 0.044 nM | Conferred greater rigidity and maintained potent degradation activity. | [9] |
| AR Targeting (ARD-69) | Rigid | Pyridine/di-piperidine motif | < 1 nM | The rigid, polar linker significantly improved aqueous solubility and induced potent AR depletion. | [7] |
| BET Targeting (QCA570) | Rigid | Ethynyl group | pM range (cell growth inhibition) | Replacing a flexible amine linkage with a rigid alkyne enhanced cell growth inhibition in 2 out of 3 tested cell lines. | [7][14] |
| AR Targeting (SNIPERs) | Rigid | Disubstituted phenyl rings | No activity | In this system, replacing a flexible PEG linker with rigid aromatic rings led to a complete loss of degradation activity. | [12][14] |
Experimental Protocols
Protocol 1: Synthesis of a Rigid Linker via Suzuki-Miyaura Coupling
This protocol describes a general method for forming a carbon-carbon bond, a key step in synthesizing more rigid aromatic linkers.
Reagents and Materials:
-
Aryl halide (e.g., bromo-functionalized linker precursor) (1.0 eq)
-
Boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[1]
Protocol 2: Western Blot Analysis to Determine PROTAC DC50
This protocol outlines the key steps to measure the potency of a PROTAC by determining its half-maximal degradation concentration (DC50).
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture the appropriate cell line to ~70-80% confluency. Treat the cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).[2][5]
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for the next step.[2][5]
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[3]
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control for each concentration.
-
Plot the normalized protein levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
-
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Overcoming Steric Hindrance with Piperidine-Based Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using piperidine-based linkers to overcome steric hindrance in your experiments, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation and how do piperidine-based linkers help overcome it?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[1][2] In bioconjugation, this can occur when the three-dimensional structure of a biomolecule, like a protein or antibody, physically blocks reactive sites, preventing them from coupling with another molecule.[2][3] Piperidine-based linkers, unlike flexible alkyl or PEG chains, introduce a degree of rigidity and conformational constraint.[4][5] This rigidity can pre-organize the attached molecules into a productive orientation for binding, which can be crucial for optimizing the efficacy of bifunctional molecules like PROTACs that need to bind a target protein and an E3 ligase simultaneously.[5][6]
Q2: What are the advantages of using rigid piperidine-based linkers over flexible linkers?
A2: While flexible linkers allow for multiple orientations, this can come with an entropic penalty upon binding.[4] Rigid linkers, such as those containing piperidine, offer several advantages:
-
Reduced Entropic Penalty: They can pre-organize ligands for optimal binding, which reduces the entropic cost of ternary complex formation in PROTACs.[4]
-
Improved Physicochemical Properties: Piperidine-containing linkers can enhance solubility and introduce desirable polarity.[4] The basic nitrogen in the piperidine ring can be protonated, which may improve properties like cell permeability.[5][7]
-
Enhanced Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to flexible chains.[4][6]
-
Improved Selectivity: The constrained conformation may disfavor the formation of off-target complexes.[4]
Q3: How does the conformation of a piperidine linker influence the efficacy of a PROTAC?
A3: The linker is an active contributor to the biological activity of a PROTAC.[4] The specific conformation dictated by the piperidine ring directly impacts the geometry of the ternary complex formed between the target protein and the E3 ligase.[4] An optimal conformation facilitates the productive orientation of these two proteins, leading to efficient ubiquitin transfer and subsequent protein degradation.[4] Conversely, an overly rigid or incorrectly oriented linker can lead to steric clashes, preventing the formation of a stable ternary complex and resulting in a loss of degradation activity.[4]
Q4: When should I consider using a piperidine-based linker in my experimental design?
A4: Consider using a piperidine-based linker when:
-
You are experiencing low potency or efficacy with flexible linkers, potentially due to a high entropic penalty of binding.
-
You need to improve the metabolic stability of your molecule.[6]
-
You want to enhance the solubility and other physicochemical properties of your compound.[4]
-
You aim to improve selectivity by designing a more conformationally restricted molecule.[4]
Troubleshooting Guides
Problem 1: Low or no conjugation yield during the synthesis of a molecule with a piperidine-based linker.
This issue often arises from suboptimal reaction conditions or reagent-related problems.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | For amide bond formation, consider using more efficient reagents like HATU or HOBt.[8] |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze activated esters. Optimize reaction temperature and time.[8] Increasing the temperature can sometimes overcome the steric barrier, but be mindful of the thermal stability of your reactants.[9] |
| Incorrect pH | The pH is critical for the nucleophilicity of the piperidine nitrogen. For amine-reactive conjugations, a pH range of 7.0-9.0 is often optimal.[9][10] |
| Inactivated Reagents | Use fresh reagents and ensure they have been stored correctly to prevent degradation.[9] |
| Presence of Competing Nucleophiles | Use non-reactive buffers, such as phosphate-buffered saline (PBS) or HEPES, for amine-reactive conjugations to avoid competition from buffer components like Tris.[9] |
Problem 2: The synthesized PROTAC with a piperidine linker shows low potency or a complete loss of activity.
This is a common issue when transitioning from flexible to rigid linkers and often points to problems with ternary complex formation.[4]
| Potential Cause | Recommended Solution |
| Incorrect Geometry of the Ternary Complex | The constrained conformation of the piperidine linker may be preventing the formation of a productive ternary complex due to steric clashes.[4] Troubleshooting Steps: - Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine if the PROTAC can bridge the target protein and the E3 ligase.[4] - Modify Linker Geometry: Explore different stereoisomers or substitution patterns on the piperidine ring (e.g., 1,3- vs. 1,4-disubstitution) to alter the 3D orientation of the ligands.[4] - Introduce a "Hinge": Incorporate a small flexible element, like a single PEG unit, adjacent to the piperidine ring to allow for minor conformational adjustments.[4] |
| Suboptimal Linker Length | Even with a rigid linker, the overall length is crucial. A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable complex.[11][12] Troubleshooting Step: - Synthesize a library of PROTACs with varying linker lengths to empirically determine the optimal length.[11] |
| Insufficient E3 Ligase Expression | The chosen E3 ligase must be present at sufficient levels in the experimental cell line. Troubleshooting Step: - Confirm the expression of the E3 ligase using Western Blot or qPCR.[4] |
| "Hook Effect" | At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex, leading to a bell-shaped dose-response curve.[4] Troubleshooting Step: - Perform a full dose-response curve to identify if the "hook effect" is occurring. |
Problem 3: The PROTAC is potent in biochemical assays but shows poor cellular activity.
This discrepancy often points to issues with cell permeability or stability within the cellular environment.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The physicochemical properties of the PROTAC may be hindering its ability to cross the cell membrane. Troubleshooting Steps: - Analyze Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and the number of rotatable bonds.[4] - Verify Cellular Target Engagement: Use assays like CETSA or NanoBRET™ to confirm that the PROTAC is reaching and binding its target inside the cell.[4] If there is no engagement, poor permeability is a likely cause. |
| Rapid Efflux | The PROTAC may be actively transported out of the cell by efflux pumps. |
| Poor Metabolic Stability | The PROTAC may be rapidly metabolized within the cell. Troubleshooting Step: - Assess PROTAC Stability: Perform a microsomal stability assay or incubate the PROTAC with cell lysate and measure its concentration over time using LC-MS. While the piperidine ring itself is generally stable, adjacent functional groups might be labile.[4] |
Quantitative Data
The following tables provide illustrative data on how different parameters can affect the outcome of a piperidine linker conjugation, based on general principles and observed trends.
Table 1: Illustrative Effect of pH on Amide Bond Formation [10]
| pH | Reaction Time (hours) | Yield (%) | Purity (%) |
| 6.0 | 24 | 45 | 90 |
| 6.5 | 18 | 65 | 92 |
| 7.0 | 12 | 80 | 95 |
| 7.5 | 8 | 92 | 96 |
| 8.0 | 8 | 90 | 94 |
| 8.5 | 10 | 85 | 90 |
| Note: This table illustrates a typical trend where the optimal yield and purity are achieved in a slightly basic pH range. |
Table 2: Illustrative Effect of Temperature on Reaction Time and Yield [10]
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 4 | 48 | 75 | 98 |
| 25 (Room Temp) | 12 | 90 | 95 |
| 37 | 6 | 95 | 92 |
| 50 | 4 | 93 | 85 |
| Note: Increasing the temperature generally decreases the reaction time but may lead to lower purity due to the formation of side products. |
Table 3: Illustrative Effect of Piperidine Linker Stoichiometry on Conjugation Efficiency [10]
| Molar Equivalents of Piperidine Linker | Yield (%) | Unreacted Starting Material (%) |
| 1.0 | 70 | 30 |
| 1.2 | 85 | 15 |
| 1.5 | 95 | 5 |
| 2.0 | 96 | < 4 |
| 3.0 | 96 | < 4 |
| Note: A slight excess of the piperidine linker is often used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Piperidine Linker Conjugation via Amide Bond Formation[10]
This protocol describes a general method for conjugating a piperidine-containing linker with an amine group to a molecule containing a carboxylic acid.
Materials:
-
Molecule with a carboxylic acid (Molecule-COOH)
-
Piperidine-containing linker (Linker-NH)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Methodology:
-
Dissolution: Dissolve the Molecule-COOH in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of the Piperidine-Linker (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)[4]
Objective: To measure the binding kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).
Methodology:
-
Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL) onto a CM5 sensor chip surface via amine coupling to a level of ~2000-4000 RU. Use a reference flow cell that is activated and blocked without protein immobilization.
-
Binary Interaction 1 (PROTAC-E3): Inject a series of concentrations of the piperidine-containing PROTAC (e.g., 1 nM to 1 µM) over the E3 and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the dissociation constant (KD).
-
Binary Interaction 2 (PROTAC-Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its KD.
-
Ternary Complex Formation: Co-inject a constant concentration of the target protein with a series of concentrations of the PROTAC over the E3 ligase-immobilized surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the kinetic data to determine the association and dissociation rates for the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 binary complex with its affinity to the E3 ligase alone.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route 1: Reduction of a Nitrile Precursor. This route typically involves the synthesis of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate followed by its reduction to the desired amine.
-
Route 2: Reductive Amination of an Aldehyde Precursor. This pathway utilizes tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate and converts it to the final product through reductive amination.
Q2: What are the most common impurities I might encounter?
A2: The impurity profile largely depends on the synthetic route chosen:
-
From Nitrile Reduction:
-
Unreacted Nitrile: Incomplete reduction can leave the starting nitrile in your product.
-
Secondary and Tertiary Amines: These are common byproducts in catalytic hydrogenation of nitriles. They can be particularly challenging to remove due to similar boiling points to the desired primary amine.
-
Partially Reduced Intermediates (Imines): These may be present if the reduction is not driven to completion.
-
-
From Reductive Amination:
-
Unreacted Aldehyde: Incomplete reaction will result in the presence of the starting aldehyde.
-
Over-alkylation Products: While less common with ammonia, the formation of secondary amines is a potential side reaction.
-
Imines and Hemiaminals: These are reaction intermediates that may persist if the reduction step is inefficient.
-
Q3: Which purification technique is most effective for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common and effective techniques include:
-
Flash Column Chromatography: This is a versatile method for removing a wide range of impurities. For basic compounds like amines, using amine-functionalized silica or adding a competing amine (like triethylamine) to the mobile phase can significantly improve separation.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity. Both single-solvent and solvent/anti-solvent systems can be employed.
-
Vacuum Distillation: For liquid products, vacuum distillation can be effective in separating compounds with different boiling points. However, it may not be suitable for removing impurities with boiling points very close to the product.
Troubleshooting Guides
Synthetic Route 1: Nitrile Reduction
Problem 1: Incomplete reaction, significant amount of starting nitrile remains.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst (e.g., Raney Nickel) | Ensure the catalyst is fresh and active. For Raney Nickel, a pyrophoric nature when dry is an indicator of activity. Consider activating the catalyst according to standard procedures before use. |
| Insufficient Hydrogen Pressure | If using catalytic hydrogenation, ensure the system is properly sealed and a sufficient, constant pressure of hydrogen is maintained throughout the reaction. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Poor Solubility of Starting Material | Ensure the nitrile precursor is fully dissolved in the reaction solvent. Consider using a co-solvent to improve solubility. |
Problem 2: Formation of significant secondary and tertiary amine byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Over-alkylation | The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts. |
| High Reaction Temperature or Prolonged Reaction Time | Optimize the reaction conditions by running the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material. |
Synthetic Route 2: Reductive Amination
Problem 1: Low yield of the desired primary amine.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | The formation of the imine intermediate is pH-dependent. Adjusting the pH to a weakly acidic condition (pH 6-7) can favor imine formation. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can also drive the equilibrium towards the imine. |
| Ineffective Reducing Agent | Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this reaction. Ensure the reagent is not expired and is of good quality. NaBH(OAc)3 is often preferred due to its lower toxicity. |
| Side Reactions of the Aldehyde | Aldehydes can undergo self-condensation (aldol reaction) under certain conditions. Running the reaction at a lower temperature may minimize these side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Nitrile Reduction (Example)
-
Hydrogenation Setup: To a solution of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq) in ethanol or methanol, add Raney Nickel (approx. 50% w/w) under an inert atmosphere.
-
Reaction: Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis via Reductive Amination (Example)
-
Imine Formation: Dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature.
-
Reduction: After a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at a controlled temperature (e.g., 0 °C).
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column. To improve the separation of basic amines, consider either using amine-functionalized silica gel or pre-treating the standard silica gel with a solvent mixture containing a small percentage of triethylamine (e.g., 1-2%).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). The addition of a small amount of triethylamine or ammonia in the mobile phase can help to prevent peak tailing.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the pure product.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Product from Nitrile Reduction
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Flash Chromatography (Silica Gel) | 85% | 95% | 75% | Unreacted nitrile, some secondary amine |
| Flash Chromatography (Amine-functionalized Silica) | 85% | >98% | 70% | Unreacted nitrile, secondary/tertiary amines |
| Recrystallization (Ethanol/Water) | 85% | >99% | 60% | Most impurities, requires solid crude product |
| Vacuum Distillation | 85% | 92% | 80% | High-boiling impurities, less effective for close-boiling amines |
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for nitrile reduction.
Technical Support Center: Enhancing Metabolic Stability of PROTACs with Piperidine Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) by incorporating piperidine linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental evaluation of PROTAC metabolic stability.
| Issue | Potential Cause(s) | Recommended Solutions |
| Rapid clearance in in vitro metabolism assays (e.g., liver microsomes, hepatocytes). | - Presence of metabolic "soft spots" (e.g., easily oxidized or hydrolyzed moieties) in the linker, POI ligand, or E3 ligase ligand.- High activity of specific metabolic enzymes (e.g., CYPs, aldehyde oxidase, hydrolases). | - Metabolite Identification: Perform metabolite identification studies to pinpoint the sites of metabolic modification.[1]- Structural Modification: Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified hotspots.[1]- Linker Optimization: Modify the linker by incorporating more stable motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings.[1][2]- Enzyme Inhibition Studies: Use specific enzyme inhibitors to identify the key metabolizing enzymes. |
| Poor in vivo efficacy despite good in vitro potency. | - High first-pass metabolism leading to low systemic exposure.[1]- Formation of inactive or competing metabolites.[1][3] | - Pharmacokinetic (PK) Studies: Conduct in vivo PK studies in relevant animal models to assess exposure levels.[4]- Formulation Strategies: Explore different formulation strategies to improve bioavailability. |
| PROTAC appears stable in microsomal assays but shows rapid clearance in vivo. | - Metabolism by enzymes not present or fully active in microsomes (e.g., aldehyde oxidase, cytosolic enzymes).[4][5]- Active transport mechanisms leading to rapid elimination. | - Hepatocyte Stability Assays: Use cryopreserved human hepatocytes to assess both Phase I and Phase II metabolism.[5]- In Vivo Metabolite Profiling: Analyze plasma and tissue samples from PK studies to identify major in vivo metabolites. |
| High variability in metabolic stability data between experiments. | - Inconsistent experimental conditions (e.g., incubation time, protein concentration, solvent concentration).- Issues with compound solubility or aggregation.[6] | - Standardize Protocols: Ensure consistent adherence to validated experimental protocols.- Solubility Assessment: Perform solubility assays and visually inspect for precipitation.[6]- Use of Controls: Include positive and negative controls with known metabolic fates (e.g., Verapamil - high clearance, Warfarin - low clearance). |
| Difficulty in forming a stable and productive ternary complex. | - Suboptimal linker length or rigidity leading to steric clashes or unfavorable orientation.[][8] | - Linker Length Optimization: Systematically vary the linker length to find the optimal distance for ternary complex formation.[][9]- Incorporate Rigid Moieties: The inclusion of rigid structures like piperidine can pre-organize the PROTAC into a favorable conformation for binding.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Why are piperidine linkers used to enhance the metabolic stability of PROTACs?
A1: Piperidine rings are incorporated into PROTAC linkers to introduce rigidity.[10][11] This conformational constraint can shield the linker from metabolic enzymes, which often target flexible alkyl or PEG chains.[2] The increased rigidity can also pre-organize the PROTAC into a conformation that is favorable for forming a stable ternary complex, which is essential for potent protein degradation.[][10]
Q2: What are the potential advantages of a rigid piperidine linker over a flexible linker?
A2: Compared to flexible linkers like PEG or alkyl chains, piperidine-containing linkers offer several advantages:
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Metabolic Stability | More susceptible to metabolism.[2] | Generally more resistant to metabolic degradation.[11] |
| Conformational Freedom | High, with many rotatable bonds.[11] | Low, conformationally constrained.[11] |
| Ternary Complex Formation | Can adapt to various protein surfaces but may have an entropic penalty upon binding.[11] | Can pre-organize ligands for optimal binding, reducing the entropic penalty.[11] |
| Physicochemical Properties | Can contribute to high lipophilicity and poor solubility.[11] | Can improve solubility and introduce desirable polarity.[11] |
Q3: How does the linker, in general, impact the metabolic stability of a PROTAC?
A3: The linker is a critical component that significantly influences a PROTAC's metabolic stability.[2] It is often a primary site for metabolic modification by enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidase.[6][12] The length, chemical nature, and attachment points of the linker can all affect how the PROTAC interacts with metabolic enzymes.[][14] Studies have shown that the metabolism of a PROTAC cannot be predicted from the metabolism of its individual components (the warhead and the E3 ligase ligand), highlighting the linker's crucial role.[15][5]
Q4: What are the key enzymes involved in PROTAC metabolism?
A4: The primary enzymes responsible for PROTAC metabolism include:
-
Cytochrome P450s (CYPs): These are major Phase I drug-metabolizing enzymes found in liver microsomes.[6][12]
-
Aldehyde Oxidase (AOX): This cytosolic enzyme is also involved in the metabolism of many drugs and has been shown to be active in PROTAC metabolism, particularly for PROTACs containing heteroaromatic rings.[15][5][12]
-
Hydrolases (e.g., amidases, esterases): These enzymes, present in plasma and various tissues, can cleave amide and ester bonds within the PROTAC structure.[12]
-
UDP-glucuronosyltransferases (UGTs): These are Phase II enzymes that can add a glucuronic acid moiety to the PROTAC, facilitating its excretion.[12]
Q5: What initial in vitro assays should be performed to assess the metabolic stability of a new PROTAC?
A5: A standard initial panel of in vitro metabolic stability assays includes:
-
Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in CYP enzymes.[4]
-
Plasma Stability Assay: This assesses the stability of a PROTAC in plasma, which contains enzymes like esterases and amidases.[4]
-
Hepatocyte Stability Assay: Using cryopreserved hepatocytes provides a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes.[15][5]
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of a PROTAC's metabolic degradation by Phase I enzymes present in liver microsomes.[1]
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: In a 96-well plate, pre-warm the liver microsomes and phosphate buffer to 37°C.
-
Initiation: Add the test PROTAC to the microsome solution, followed by the NADPH regenerating system to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.
Data Analysis:
-
Plot the percentage of remaining PROTAC versus time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining PROTAC concentration versus time.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC against enzymatic degradation in plasma.[1]
Materials:
-
Test PROTAC
-
Plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Control compound known to be unstable in plasma
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm the plasma to 37°C. Add the test PROTAC to the plasma at a final concentration.
-
Time Points: At different time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.[1]
-
Quenching and Sample Preparation: Immediately mix the aliquot with cold ACN containing an internal standard to precipitate plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to separate the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS.
Data Analysis:
-
Determine the percentage of the remaining PROTAC at each time point relative to the 0-minute sample and calculate the half-life.[1]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC stability.
Caption: A logical workflow for troubleshooting PROTAC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 14. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Architect's Choice: A Comparative Guide to Piperidine and PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. Far from being a mere tether, the linker's composition and structure dictate the efficacy, selectivity, and pharmacokinetic profile of the final molecule. This guide provides an objective, data-driven comparison between the rigid tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate linker scaffold and the flexible, widely-used polyethylene glycol (PEG) linkers.
The fundamental role of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[1][2] The linker's length, rigidity, and physicochemical properties are paramount in ensuring the optimal orientation and stability of this complex for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
At a Glance: Piperidine vs. PEG Linkers
| Feature | This compound based Linkers | Polyethylene Glycol (PEG) Linkers |
| Structure & Flexibility | Rigid, conformationally constrained due to the piperidine ring.[5][6] | Highly flexible with multiple rotatable bonds.[6][7] |
| Solubility | Can improve solubility; the basic nitrogen can be protonated.[8][9] | Generally enhances aqueous solubility due to hydrophilic ethylene glycol units.[4][10] |
| Cell Permeability | Can improve cell permeability by reducing topological polar surface area (TPSA) and enabling folded conformations.[8] | Can modulate cell permeability; however, longer chains may increase TPSA and hinder passive diffusion.[11] |
| Metabolic Stability | Generally more resistant to metabolic degradation.[12] | Ether linkages can be susceptible to oxidative metabolism.[11] |
| Ternary Complex Formation | Pre-organizes ligands for optimal binding, potentially reducing the entropic penalty.[5][6] | Flexibility allows adaptation to various protein surfaces but may have an entropic cost.[6] |
| Synthetic Accessibility | Readily incorporated as a common building block in medicinal chemistry.[12] | Widely available with various lengths and functional groups, enabling rapid and modular synthesis.[10][13] |
Performance Data: A Tale of Two Scaffolds
The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[14] The following tables summarize quantitative data from various studies to illustrate the impact of linker design on PROTAC efficacy, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Performance of PROTACs with Piperidine/Piperazine-Containing Linkers
| Degrader Name | Target Protein | E3 Ligase Ligand | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | VHL | Rigid, contains piperidine and piperazine moieties[8] | < 1 | > 95 | VCaP |
| ARV-471 | Estrogen Receptor | CRBN | Rigid, contains piperidine and piperazine moieties[8] | ~5 | > 90 | MCF7 |
| HY-168722 | PARP1 | Thalidomide | Piperidine-based[15] | 58.14 | Not Reported | SW-620 |
| D6 | PARP1 | CRBN | Nitrogen Heterocyclic[15] | 25.23 | Not Reported | MDA-MB-231 |
Table 2: Performance of PROTACs with PEG-Based Linkers
| Degrader Name | Target Protein | E3 Ligase Ligand | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader (21-atom linker) | BTK | CRBN | Alkyl/ether (PEG-like)[1] | 3 | 96 | Not Specified |
| iRucaparib-AP5 | PARP1 | CRBN | PEG-based[15] | 36 | > 90 | Not Specified |
| iRucaparib-AP6 | PARP1 | CRBN | PEG-based[15] | 82 | > 90 | Not Specified |
| SMARCA2/4 Degrader (96) | SMARCA2/4 | VHL | PEG linker[1] | 250-300 | 65-70 | MV-4-11 |
While direct head-to-head comparisons are limited, the data suggests that both rigid piperidine-based and flexible PEG-based linkers can produce highly potent degraders. The choice of linker should be guided by empirical testing and a holistic evaluation of the PROTAC's properties.[15]
Visualizing the Concepts
To better understand the workflows and principles discussed, the following diagrams are provided.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochempeg.com [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative analysis of rigid vs. flexible linkers in PROTAC design.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible versus rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Dichotomy of PROTAC Linkers: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and a high degree of conformational freedom.[1] This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, this conformational freedom can also come at a cost. The entropic penalty associated with a flexible linker binding within the ternary complex can lead to reduced stability.[1] Furthermore, the hydrophobic nature of alkyl chains can negatively impact solubility, while both alkyl and PEG linkers can be more susceptible to metabolism.[1]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[1][2] Rigid linkers can also improve pharmacokinetic properties by increasing metabolic stability.[3] However, the synthetic complexity of incorporating these rigid moieties is generally higher.[4] Moreover, a lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal for the specific protein-protein interactions required.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy of protein removal. The following tables summarize quantitative data from various studies comparing PROTACs with flexible and rigid linkers targeting the same protein of interest.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Reference |
| TBK1 | VHL | Flexible | 12-29 atom alkyl/ether | Submicromolar (e.g., 3 nM for 21-atom linker) | >90 (96% for 21-atom linker) | [5] |
| TBK1 | VHL | Flexible | <12 atom alkyl/ether | No degradation observed | - | [5] |
| BRD4 | CRBN | Flexible | 1-2 PEG units | >5 µM | Reduced degradation | [5] |
| BRD4 | CRBN | Flexible | 0, 4-5 PEG units | <0.5 µM | Potent degradation | [5] |
| Androgen Receptor (AR) | cIAP | Flexible | PEG | Active at 3 µM | Not Reported | [6] |
| Androgen Receptor (AR) | cIAP | Rigid | Disubstituted phenyl rings | No activity | - | [7] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and specific PROTAC constructs. The key takeaway is the relative performance difference between flexible and rigid linkers within the same biological system.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate and compare the performance of PROTACs with different linkers.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with the desired concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the real-time binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into ternary complex stability and cooperativity.[3]
1. Surface Preparation:
-
Activate a sensor chip (e.g., CM5) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[3]
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the chip surface via amine coupling.[3]
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.[3]
2. Binary Interaction Analysis (Controls):
-
To determine the binding affinity of the PROTAC to the immobilized E3 ligase, inject a series of PROTAC concentrations over the chip and measure the association and dissociation rates.
-
Similarly, to measure the binding of the PROTAC to the target protein, the target protein can be immobilized, and the PROTAC injected.
3. Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[3]
4. Data Analysis:
-
Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[6]
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
It is crucial to assess whether the observed protein degradation is due to a specific PROTAC mechanism or a result of general cytotoxicity.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.[9]
-
Treat cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).[9]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Follow the same cell seeding and treatment steps as the MTT assay, using an opaque-walled 96-well plate.[9]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability and IC50 as described for the MTT assay.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz can help to visualize complex biological processes and experimental workflows.
Caption: Mechanism of action of a PROTAC molecule.
Caption: General workflow for comparing PROTAC linkers.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and developability.[4] Flexible linkers, such as PEG and alkyl chains, provide synthetic convenience and conformational adaptability.[8] In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[8] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths.[4] The systematic evaluation of linker properties through a combination of cellular and biophysical assays, as outlined in this guide, is essential for the rational design of next-generation protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Efficacy of Piperidine-Containing PROTACs in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of rigid structural motifs, such as piperidine, into the linkers of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to enhance their pharmacological properties. This guide provides an objective comparison of the efficacy of piperidine-containing PROTACs in cell-based assays, supported by experimental data. We will delve into their performance against key therapeutic targets, compare them with alternative linker technologies, and provide detailed experimental protocols for their evaluation.
The Role of the Piperidine Moiety in PROTAC Design
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, metabolic stability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1]
Piperidine-containing linkers introduce a degree of rigidity to the PROTAC molecule. This conformational constraint can be advantageous for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] This rigidity can also contribute to improved metabolic stability, a crucial aspect for in vivo applications.[1]
Comparative Efficacy of Piperidine-Containing PROTACs
The efficacy of a PROTAC is primarily quantified by two key parameters derived from cell-based assays:
-
DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved by the PROTAC. A higher Dmax value indicates greater efficacy.
Below, we present a comparative analysis of the performance of prominent piperidine-containing PROTACs targeting key cancer-related proteins.
Androgen Receptor (AR) Degradation
The androgen receptor is a key driver of prostate cancer. ARV-110 is a first-in-class, orally bioavailable PROTAC designed to degrade the AR.[2] Its linker contains a rigid piperidine-piperazine moiety.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | AR | CRBN | VCaP | ~1 | >90 |
| ARV-110 | AR | CRBN | LNCaP | <1 | >90 |
Data sourced from multiple studies.[3][4]
Estrogen Receptor (ER) Degradation
The estrogen receptor is a critical target in the treatment of breast cancer. ARV-471 is an orally bioavailable PROTAC that targets ER for degradation.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-471 | ERα | CRBN | MCF7 | ~1-2 | >90 |
| ARV-471 | ERα | CRBN | T47D | ~2 | >90 |
Data sourced from multiple studies.[4][][6][7][8]
Comparison with an Alternative Linker: Piperidine vs. PEG for PARP1 Degradation
To provide a direct comparison of a rigid piperidine-based linker with a more flexible polyethylene glycol (PEG) linker, we can examine their performance in the context of Poly(ADP-ribose) polymerase 1 (PARP1) degradation.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Piperidine-based | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| PEG-based (iRucaparib-AP5) | PARP1 | Pomalidomide | 36 | >90 | HeLa |
| PEG-based (iRucaparib-AP6) | PARP1 | Pomalidomide | 82 | >90 | HeLa |
This table presents a comparative view of linker technologies for the same target protein, PARP1.[1]
This comparison illustrates that while both rigid piperidine-containing linkers and flexible PEG linkers can be utilized to create potent PROTACs, the optimal choice is target- and system-dependent. The rigid nature of the piperidine linker can be as effective as a flexible linker in achieving potent degradation.
Signaling Pathways and Experimental Workflows
To understand the biological impact and the methods used to evaluate these PROTACs, we provide diagrams of the relevant signaling pathways and a general experimental workflow.
Caption: General mechanism of action for a piperidine-containing PROTAC.
Caption: Androgen Receptor signaling and the impact of ARV-110.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTACs. Below are protocols for key cell-based assays.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of target protein degradation on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line expressing the POI and the E3 ligase
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (non-denaturing)
-
Antibody against the POI or the E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (e.g., anti-POI) to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against the POI and the E3 ligase to detect their co-immunoprecipitation. The presence of both proteins in the eluate from the PROTAC-treated sample, but not in the vehicle-treated sample, confirms the formation of the ternary complex.
-
Conclusion
Piperidine-containing PROTACs have demonstrated significant efficacy in the targeted degradation of key oncoproteins in cell-based assays. The rigidity imparted by the piperidine moiety can contribute to enhanced potency and favorable drug-like properties. The data and protocols presented in this guide provide a framework for the rational design and evaluation of this promising class of therapeutic agents. As the field of targeted protein degradation continues to evolve, the strategic use of rigid linkers, including those containing piperidine, will undoubtedly play a crucial role in the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET degrader exhibits lower antiproliferative activity than its inhibitor via EGR1 recruiting septins to promote E2F1-3 transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Performance of PROTACs with Piperidine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The composition and structure of this linker significantly influence the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the PROTAC. This guide provides an objective comparison of the in vivo performance of PROTACs featuring piperidine-containing linkers against those with more flexible linker alternatives, supported by experimental data.
The inclusion of rigid structural motifs like piperidine rings in PROTAC linkers is a strategic approach to enhance their drug-like properties.[1] Compared to flexible alkyl or polyethylene glycol (PEG) linkers, the conformational constraint imposed by a piperidine ring can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved ternary complex formation and enhanced degradation efficiency.[1] Furthermore, this rigidity can improve metabolic stability, leading to a longer half-life in vivo.[1]
This guide will delve into the in vivo data of key clinical and preclinical PROTACs, presenting a comparative analysis to inform the rational design of next-generation protein degraders.
Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of PROTACs with piperidine-containing linkers against those with flexible linkers, focusing on their anti-tumor activity in xenograft models.
Table 1: In Vivo Efficacy of Androgen Receptor (AR) PROTACs
| PROTAC | Linker Type | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| ARV-110 | Piperidine-based (Rigid) | VCaP Xenograft (Mouse) | 1 mg/kg, p.o., daily | 101% | >90% AR degradation | [2] |
| ARV-110 | Piperidine-based (Rigid) | Enzalutamide-resistant Xenograft | 10 mg/kg, p.o., daily | 70% | Substantial AR degradation | [2][3] |
| Alternative | Flexible | 22Rv1 Xenograft (Mouse) | 10 mg/kg, s.c., daily | Tumor regression | 37% BRD4 degradation | [4] |
Table 2: In Vivo Efficacy of Estrogen Receptor (ER) PROTACs
| PROTAC | Linker Type | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| ARV-471 | Piperidine-based (Rigid) | MCF7 Xenograft (Mouse) | 30 mg/kg, p.o., daily | 120% | >94% ER degradation | [5] |
| ARV-471 | Piperidine-based (Rigid) | ER Y537S PDX Model | 10 mg/kg, p.o., daily | Complete tumor inhibition | Significant mutant ER degradation | [6] |
| Alternative | Flexible | Not directly comparable | - | - | - |
Table 3: In Vivo Efficacy of BET Protein PROTACs
| PROTAC | Linker Type | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| BETd-246 | Piperidine-like (Rigid) | TNBC PDX Model | Not specified | Tumor regression | Not specified | [7] |
| QCA570 | Rigid | Leukemia Xenograft (Mouse) | Not specified | Complete and durable tumor regression | Not specified | [8] |
| ARV-771 | Flexible (PEG) | 22Rv1 Xenograft (Mouse) | 30 mg/kg, s.c., daily | Tumor regression | >80% BRD4 degradation | [2] |
| dBET1 | Flexible (PEG) | AML Xenograft (Mouse) | 50 mg/kg, i.p. | Delayed tumor growth | Significant BRD4 degradation | [9] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of PROTACs are critical for maintaining sufficient drug exposure to drive protein degradation and achieve therapeutic efficacy. The rigidity of piperidine linkers often contributes to improved metabolic stability and oral bioavailability.
Table 4: Comparative Pharmacokinetic Parameters
| PROTAC | Linker Type | Species | Route | Oral Bioavailability (%) | Half-life (t½) (h) | Cmax (ng/mL) | Reference |
| ARV-110 | Piperidine-based (Rigid) | Mouse | p.o. | 37.89 | Not Reported | Not Reported | [10] |
| ARV-110 | Piperidine-based (Rigid) | Rat | p.o. | 23.83 | Not Reported | Not Reported | [10] |
| ARV-471 | Piperidine-based (Rigid) | Not Reported | p.o. | Not Reported | ~28 (human) | Dose-proportional increase | [11] |
| ARV-771 | Flexible (PEG) | Mouse | s.c. | Not Applicable | Not Reported | ~1200 nM (at 8h post-last dose) | [2] |
| dBET1 | Flexible (PEG) | Mouse | i.p. | Not Applicable | Not Reported | 392 nM | [9] |
Table 5: Comparative Pharmacodynamic Parameters
| PROTAC | Target Protein | Cell Line/Tumor Model | Dosing/Concentration | Max. Degradation (Dmax) | DC50 | Reference |
| ARV-110 | Androgen Receptor | VCaP cells | 1 nM | >90% | ~1 nM | [2] |
| ARV-471 | Estrogen Receptor | ER+ Breast Cancer Cells | 4 hours | >80% | 1.8 nM | [6] |
| ARV-771 | BET Proteins | CRPC cell lines | Not specified | Not specified | <1 nM | [12] |
| dBET1 | BET Proteins | Breast cancer cells | Not specified | Not specified | 430 nM |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance in vivo.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a subcutaneous tumor xenograft model.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., VCaP for prostate cancer, MCF7 for breast cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g., a 1:1 mixture of serum-free media and Matrigel) and subcutaneously implanted into the flank of immunocompromised mice (e.g., male nude mice).[1]
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, their volume is measured regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: (length x width^2)/2.[1]
-
-
PROTAC Administration:
-
Efficacy Evaluation:
-
Tumor growth and the body weight of the mice are monitored throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the vehicle control group.[1]
-
Pharmacokinetic Analysis
This protocol describes a general procedure for assessing the pharmacokinetic profile of a PROTAC in rodents.
-
PROTAC Administration:
-
A single dose of the PROTAC is administered to the animals (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).[3]
-
-
Blood Sampling:
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[3]
-
-
Plasma Preparation and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the PROTAC in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
-
PK Parameter Calculation:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance.[3]
-
Pharmacodynamic Analysis (Western Blot)
This protocol outlines the assessment of target protein degradation in tumor tissues.
-
Tissue Collection and Lysis:
-
At the end of the efficacy study, or at specific time points after PROTAC administration, tumors are excised and snap-frozen.
-
Frozen tumor tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[9]
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay, such as the BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate.
-
A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading across lanes.
-
-
Densitometry Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizations
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for in vivo evaluation of PROTACs.
Caption: Logical relationship of linker choice on PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
Comparing "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate" with piperazine linkers.
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison between two commonly employed linker scaffolds: "Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate" and analogous piperazine-based linkers. This analysis is supported by physicochemical data and detailed experimental protocols to aid in the rational design of novel therapeutics.
Core Structural and Functional Comparison
At their core, both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce a degree of rigidity into the linker of a bifunctional molecule like a PROTAC. This rigidity can be advantageous in pre-organizing the molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient protein degradation. However, the presence of one versus two nitrogen atoms in the ring fundamentally alters the physicochemical properties of the resulting linker.
This compound incorporates a piperidine ring, a single basic amine, which offers a rigid scaffold that can enhance metabolic stability. The Boc-protected nitrogen at the 1-position allows for controlled, directional synthesis, while the aminopropyl side chain provides a reactive handle for conjugation.
Piperazine-based linkers , such as tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, contain two nitrogen atoms. The second nitrogen atom provides an additional site for protonation, which can significantly influence the molecule's solubility and cell permeability. This dual basicity can be leveraged to fine-tune the overall physicochemical profile of the PROTAC.
Data Presentation: Physicochemical Properties
| Property | This compound | Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₃H₂₆N₂O₂[1][2] | C₁₂H₂₅N₃O₂[3] |
| Molecular Weight | 242.36 g/mol [2] | 243.35 g/mol [3] |
| Appearance | Solid[4] | Colorless to White to Yellow Liquid or Solid[5] |
| Boiling Point | ~339.6 °C at 760 mmHg (Predicted) | 339.6±37.0 °C at 760 mmHg[6] |
| Density | Not readily available | 1.0±0.1 g/cm³[6] |
| Key Structural Feature | Single basic nitrogen in the ring | Two basic nitrogens in the ring |
Impact on PROTAC Performance: A Comparative Discussion
While direct comparative data is sparse, general principles of medicinal chemistry and findings from broader studies on piperidine and piperazine linkers allow for a qualitative comparison.
-
Rigidity and Ternary Complex Formation: Both linkers impart rigidity, which can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase) and potentially increase potency. The fixed chair conformation of the six-membered ring restricts the accessible conformations of the linker.
-
Solubility: Piperazine linkers are generally considered to have the potential for greater aqueous solubility compared to their piperidine counterparts.[7] The presence of a second nitrogen atom, which can be protonated at physiological pH, increases the polarity and hydrogen bonding capacity of the molecule. This can be a significant advantage for PROTACs, which are often large and lipophilic molecules with poor solubility.
-
Cell Permeability: The relationship between these linkers and cell permeability is complex. While increased polarity from the piperazine ring might be expected to decrease passive permeability across the lipophilic cell membrane, it can also prevent aggregation and improve the overall "drug-like" properties. The ability of a PROTAC to adopt a folded conformation to shield its polar surface area is a key determinant of permeability. The rigidity of both piperidine and piperazine linkers can influence this conformational flexibility. Some studies suggest that rigid linkers, including those with piperidine and piperazine moieties, can improve cell permeability.[8]
-
Metabolic Stability: The piperidine ring is generally considered to be metabolically stable. The piperazine ring can be susceptible to N-dealkylation, although this can be mitigated by the surrounding chemical environment.
-
Synthetic Accessibility: Both "this compound" and its piperazine analogs are commercially available building blocks, making their incorporation into synthetic schemes relatively straightforward.[6][9]
Mandatory Visualization
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs with different linkers.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Piperidine/Piperazine-Containing Linker
This protocol provides a general framework for the amide coupling of the linker to a warhead and an E3 ligase ligand.
Materials:
-
Warhead with a carboxylic acid functional group
-
E3 ligase ligand with a carboxylic acid functional group
-
This compound OR Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Coupling of Linker to the First Moiety (e.g., Warhead): a. Dissolve the warhead (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the piperidine or piperazine linker (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by LC-MS. e. Upon completion, perform an aqueous work-up and purify the product by reverse-phase HPLC to obtain the intermediate conjugate.
-
Boc-Deprotection: a. Dissolve the purified intermediate in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure.
-
Coupling to the Second Moiety (e.g., E3 Ligase Ligand): a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes. c. Add the deprotected intermediate from step 2 to the activated E3 ligase ligand solution. d. Stir the reaction at room temperature until completion (monitored by LC-MS). e. Purify the final PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and add Laemmli buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. g. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and apply the ECL substrate. i. Image the blot using a chemiluminescence detection system. j. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (donor plate) and 96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: a. Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Preparation of Solutions: a. Prepare the PROTAC solution in PBS (e.g., at 10 µM) from the DMSO stock. The final DMSO concentration should be low (e.g., <1%). b. Fill the wells of the acceptor plate with 300 µL of PBS.
-
Permeability Assay: a. Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". b. Add 150 µL of the PROTAC solution to each well of the donor plate. c. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: a. After incubation, carefully separate the plates. b. Take samples from both the donor and acceptor wells. c. Determine the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Conclusion
The choice between a piperidine-based linker like "this compound" and a piperazine-based analog is a nuanced decision in drug design. While both provide a degree of rigidity beneficial for ternary complex formation, the piperazine moiety offers the distinct advantage of an additional basic center, which can be exploited to enhance solubility. However, this may come at the cost of reduced passive permeability.
The lack of direct, head-to-head comparative experimental data for PROTACs containing these specific linkers underscores the importance of empirical evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and test these linkers in their specific biological systems. Ultimately, the optimal linker choice will depend on the specific properties of the warhead and E3 ligase ligand, and the desired overall physicochemical and pharmacokinetic profile of the final therapeutic candidate. A thorough, case-by-case evaluation is paramount for the successful development of potent and effective targeted therapies.
References
- 1. This compound | 150349-65-8 | AGA34965 [biosynth.com]
- 2. 1-Boc-4-(3-aminopropyl)piperidine 97% | CAS: 150349-65-8 | AChemBlock [achemblock.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | 373608-48-1 [sigmaaldrich.com]
- 6. biosynce.com [biosynce.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
The Rigidity Riddle: A Comparative Guide on PROTAC Linker Flexibility and its Impact on Ternary Complex Formation
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] While the warhead and E3 ligase ligand determine the "what" and "how" of this process, the linker connecting them is a critical, non-passive component that dictates the efficiency and success of the degradation.[3][4] This guide provides a data-driven comparative analysis of flexible versus rigid linkers, offering researchers, scientists, and drug development professionals insights into the rational design of potent and selective protein degraders.
The choice between a flexible or rigid linker design is a pivotal decision in PROTAC development, with each offering distinct advantages and disadvantages.[5] Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, provide conformational freedom, which can be advantageous when the optimal geometry for the ternary complex is unknown.[5][6] However, this flexibility can come with an entropic penalty upon complex formation, potentially leading to reduced stability.[2][6] Conversely, rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, pre-organize the PROTAC into a bioactive conformation.[2][6] This can reduce the entropic penalty, potentially leading to higher potency and improved metabolic stability.[6]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with flexible and rigid linkers targeting the same POI and utilizing the same E3 ligase.
Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers
| PROTAC | Target | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Reference |
| SNIPER(AR)-54 | AR | IAP | Flexible | PEG unit | Active at 3 µM | Not Specified | [1][7] |
| SNIPER(AR)-55-57 | AR | IAP | Rigid | Disubstituted phenyl rings | No activity | Not Specified | [1][7] |
This study highlights a case where increased rigidity is detrimental, suggesting the flexible linker is necessary to achieve a productive conformation for the AR-IAP ternary complex.[6]
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Target | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound with PEG linker | BRD4 | CRBN | Flexible | PEG | < 0.5 µM (for 0, 4-5 PEG units) | Not Specified | [7] |
| Compound with intermediate PEG linker | BRD4 | CRBN | Flexible | PEG (1-2 units) | > 5 µM | Not Specified | [7] |
| Macro-MZ1 | BRD4 | VHL | Rigid | Macrocycle | ~15 | >90 | [5] |
For BRD4 degradation, both flexible and rigid linkers can be effective. However, the length of flexible linkers can significantly impact potency, demonstrating a "hook effect" with respect to linker length.[6][7] A rigidified macrocyclic linker maintained high potency, suggesting a pre-organized, active conformation.[5]
Table 3: Impact of Linker Rigidity on Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| PROTAC with flexible linker | Flexible | Generally lower | Often limited | [8] |
| ARV-110 / ARV-471 | Rigid (contains piperidine/piperazine) | Improved | Significantly improved | [9] |
The incorporation of rigid moieties like piperidine and piperazine in clinical candidates ARV-110 and ARV-471 significantly improved their metabolic stability and potency.[9]
The Role of Cooperativity
A key parameter in assessing the stability of the ternary complex is cooperativity (α).[10] This value quantifies how the binding of the first protein to the PROTAC influences the binding of the second.[10]
-
Positive Cooperativity (α > 1): The binding of the first protein enhances the binding of the second, leading to a more stable ternary complex.[10]
-
No Cooperativity (α = 1): The binding events are independent.[11]
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second.[10]
Linker design is instrumental in modulating cooperativity. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, leading to positive cooperativity.[12]
Table 4: Hypothetical Data Illustrating Linker Impact on Cooperativity
| PROTAC | Linker Type | Binary Kd (PROTAC to POI, nM) | Ternary Kd (E3-PROTAC to POI, nM) | Cooperativity (α) | DC50 (nM) |
| PROTAC-A | Flexible (PEG) | 100 | 80 | 1.25 | 50 |
| PROTAC-B | Rigid (Piperidine) | 120 | 20 | 6.0 | 10 |
This hypothetical data illustrates how a rigid piperidine linker can lead to higher positive cooperativity, resulting in a more stable ternary complex and more potent degradation compared to a flexible linker.[11]
Visualizing the Process: Signaling Pathways and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[5]
Caption: Advantages and disadvantages of flexible vs. rigid linkers.[2][3]
Caption: A typical experimental workflow for evaluating PROTAC linkers.[4][9]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[8]
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (Controls): First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).
-
Ternary Complex Formation Assay: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Injection and Data Collection: Inject the analyte solutions over the immobilized E3 ligase surface and measure the binding response.
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic and affinity constants for the ternary complex formation.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (e.g., α = KD (PROTAC to E3) / KD (POI-PROTAC to E3)).[11][12]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile (Kd, stoichiometry (n), and enthalpy (ΔH)) of ternary complex formation.[5]
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: Integrate the heat of reaction from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.
Conclusion
The linker is a critical component in the design of effective PROTACs, and its rigidity is a key parameter to be optimized. While flexible linkers offer synthetic accessibility and adaptability, rigid linkers can enhance potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule for optimal ternary complex formation. The choice between a flexible and a rigid linker is highly dependent on the specific POI-E3 ligase pair and often requires empirical determination. A systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and for the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Conformational Effects of Piperidine Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical interplay between the warhead, the E3 ligase ligand, and the connecting linker. Far from being a passive spacer, the linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker motifs, the piperidine ring has gained prominence for its ability to impart conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[1][2] This guide provides an objective comparison of the conformational effects of piperidine linkers in PROTACs, supported by experimental data and detailed methodologies for key evaluation assays.
The Impact of Piperidine Linker Conformation on PROTAC Performance
The rigid nature of the piperidine ring restricts the conformational freedom of the PROTAC linker, which can be both advantageous and challenging.[3] An appropriately constrained linker can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to enhanced potency and selectivity.[3] Conversely, a poorly designed rigid linker can enforce a non-productive geometry, preventing the formation of a stable ternary complex and thereby diminishing degradation efficiency.[3]
Key conformational aspects of piperidine linkers that significantly impact PROTAC activity include:
-
Stereochemistry: The stereoisomers of a substituted piperidine ring can orient the warhead and E3 ligase ligand in distinct three-dimensional vectors, drastically affecting the geometry of the ternary complex.
-
Substitution Pattern: The points of attachment to the piperidine ring (e.g., 1,3- versus 1,4-disubstitution) dictate the relative orientation of the two ends of the PROTAC, influencing its ability to bridge the target protein and the E3 ligase effectively.
Data Presentation: Comparing Piperidine Linker Conformations
While comprehensive head-to-head public data on systematically varied piperidine linker conformations is limited, the following table illustrates the expected impact of such changes on PROTAC performance, based on established principles in PROTAC design. The data presented here is representative and serves to highlight the importance of linker conformation.
| PROTAC ID | Piperidine Linker Moiety | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-A1 | (R)-3-substituted piperidine | BRD4 | VHL | 15 | >90 | 15 |
| PROTAC-A2 | (S)-3-substituted piperidine | BRD4 | VHL | 250 | 60 | 3 |
| PROTAC-B1 | 1,4-disubstituted piperidine | BTK | CRBN | 8 | >95 | 20 |
| PROTAC-B2 | 1,3-disubstituted piperidine | BTK | CRBN | 120 | 75 | 5 |
| PROTAC-C1 | Flexible PEG Linker | BRD4 | VHL | 50 | 85 | 8 |
Note: DC50 (half-maximal degradation concentration) is a measure of potency, with lower values indicating higher potency. Dmax (maximum degradation) indicates the efficacy of the PROTAC. Ternary complex cooperativity (α) reflects the synergy in binding of the PROTAC to the target protein and E3 ligase. An α value greater than 1 indicates positive cooperativity. This data is illustrative and compiled from general trends observed in PROTAC development.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and experimental workflows in the assessment of PROTACs with piperidine linkers.
PROTAC-mediated protein degradation pathway.
Experimental workflow for assessing piperidine linkers.
Logical relationships in PROTAC performance.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of PROTACs containing piperidine linkers.
Cellular Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.[4][5][6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[7]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.[3]
-
Treat the cells with the various PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a predetermined time, typically 18-24 hours.[3]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[4]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][6]
4. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time, allowing for the determination of cooperativity.[1][2][8][9][10][11][12]
1. Immobilization:
-
Immobilize a high-purity, tagged E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[8]
-
Use a reference flow cell without the immobilized E3 ligase for background subtraction.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the piperidine-containing PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[8]
-
In a separate experiment, determine the binary binding affinity of the PROTAC for the target protein.
3. Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[8]
-
Inject these solutions over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[8]
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.[8]
-
Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC for E3 ligase) / (KD of PROTAC for E3 ligase in the presence of the target protein).[9][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed information about the solution-state conformation of the PROTAC.[6]
1. Sample Preparation:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 1-10 mM.[6]
2. Data Acquisition:
-
Acquire standard 1D 1H and 13C NMR spectra to confirm the identity and purity of the PROTAC.
-
Perform 2D NMR experiments, such as COSY, NOESY, or ROESY, to establish through-bond and through-space correlations between protons.[6] NOESY and ROESY are particularly useful for determining the three-dimensional structure by measuring proton-proton distances.[6]
3. Data Analysis:
-
Assign the NMR signals to the respective protons in the PROTAC molecule.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Use molecular modeling software to generate a conformational ensemble of the PROTAC that is consistent with the experimental NMR data.
X-ray Crystallography for Ternary Complex Structure Determination
X-ray crystallography can provide a high-resolution, static snapshot of the PROTAC-mediated ternary complex, offering invaluable insights into the specific interactions that drive complex formation and stability.[5][7][14][15][16]
1. Protein Expression and Purification:
-
Express and purify high-quality, soluble target protein and E3 ligase constructs.
2. Ternary Complex Formation and Purification:
-
Incubate the target protein, E3 ligase, and PROTAC in a stoichiometric ratio to form the ternary complex.
-
Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.
3. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the ternary complex.
4. Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the three-dimensional structure of the ternary complex using molecular replacement and refinement techniques.
Conclusion
The conformational effects of piperidine linkers are a critical consideration in the design of potent and selective PROTACs. The rigidity imparted by the piperidine ring can be leveraged to pre-organize the PROTAC for optimal ternary complex formation, but this requires careful optimization of stereochemistry and substitution patterns. A multi-faceted experimental approach, combining cellular degradation assays with biophysical techniques such as SPR, NMR, and X-ray crystallography, is essential for a comprehensive assessment of these conformational effects and for guiding the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. ptglab.com [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. researchgate.net [researchgate.net]
Navigating the Structural Landscape of PROTACs: A Comparative Guide to Piperidine-Based Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. The linker, a key component of these heterobifunctional molecules, plays a pivotal role in their efficacy. This guide provides a comparative analysis of PROTACs featuring different piperidine-based linkers, offering insights into their structure-activity relationships (SAR) through supporting experimental data and detailed methodologies.
The incorporation of rigidifying elements like piperidine rings into PROTAC linkers has been shown to enhance metabolic stability and pre-organize the molecule for effective ternary complex formation between the target protein and the E3 ligase.[1][2] This pre-organization can lead to more potent and selective protein degradation. Understanding how modifications to the piperidine linker impact PROTAC activity is crucial for optimizing degrader performance.
Performance Comparison of Piperidine-Based Linkers
While a direct head-to-head comparison of a comprehensive series of PROTACs with systematically varied piperidine-based linkers is not extensively documented in a single publicly available study, we can analyze data from various sources to elucidate key SAR principles. For instance, studies on related rigid linkers, such as piperazine, demonstrate the profound impact of linker length and composition on degradation potency.
To illustrate the importance of linker optimization, the following table summarizes the performance of a series of BRD4-targeting PROTACs with piperazine-based linkers of varying lengths. This data serves as a valuable proxy for understanding the types of structure-activity relationships that can be expected when modifying piperidine-based linkers.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Piperazine-based | 12 | BRD4 | CRBN | HeLa | >1000 | <20 | [1] |
| PROTAC 2 | Piperazine-based | 15 | BRD4 | CRBN | HeLa | 15 | >95 | [1] |
| PROTAC 3 | Piperazine-based | 18 | BRD4 | CRBN | HeLa | 45 | >95 | [1] |
This data clearly demonstrates that a precise linker length is critical for optimal degradation activity, with the 15-atom linker providing the most potent BRD4 degradation in this series.[1] Similar SAR trends are anticipated for piperidine-based linkers, where linker length, substitution pattern (e.g., 1,4-disubstituted piperidine), and stereochemistry will significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency.
In another example, a PROTAC targeting Poly(ADP-ribose) polymerase 1 (PARP1) and utilizing a complex piperidine-containing linker ("Piperidine-C-Pip-C2-Pip-C2-OH") demonstrated potent degradation activity.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | SW-620 |
These examples underscore the necessity of empirical testing and systematic modification of the piperidine linker to achieve the desired degradation profile for a given target protein and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Biophysical Assays for Validating Ternary Complex Formation with Piperidine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules function by inducing the formation of a ternary complex, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the POI.[1][2] The linker connecting the two binding moieties is a critical determinant of a PROTAC's efficacy. Linkers containing rigid cyclic structures, such as piperidine, are often employed to provide conformational constraint, which can lead to more stable and productive ternary complexes.[3][4] Rigorous biophysical validation of this ternary complex is therefore essential for the rational design and optimization of potent protein degraders.
This guide provides an objective comparison of key biophysical assays used to validate and characterize the formation of PROTAC-induced ternary complexes, with a particular focus on those incorporating piperidine linkers. We will delve into the experimental data these techniques provide, offer detailed protocols for cornerstone experiments, and visualize the underlying processes and workflows.
Comparative Overview of Key Biophysical Assays
A multi-faceted approach is often necessary to fully characterize the formation and stability of the ternary complex.[5] The choice of assay depends on the specific questions being asked, such as the desired throughput, the need for kinetic versus thermodynamic data, and whether the measurement is performed in vitro or in a cellular context.
| Assay | Principle | Key Parameters Measured | Labeling Requirement | Throughput | Sample Consumption | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6][7] | Association rate (k_on_), Dissociation rate (k_off_), Affinity (K_D), Cooperativity (α).[1][8] | Label-free.[6][7] | Medium to High | Low | Provides real-time kinetic and affinity data.[6][7] | Requires protein immobilization which may affect activity; sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9][10][11] | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[3][9][12] | Label-free.[9] | Low | High | Provides a complete thermodynamic profile of the interaction.[9][10] | Low throughput; requires large amounts of pure protein.[7] |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity.[5][13][14] | Ternary complex formation (EC50), Affinity (K_D). | Requires labeling of interacting partners (e.g., with antibodies or fusion tags).[5] | High | Low | Homogeneous assay format, suitable for high-throughput screening (HTS).[13][14] | Prone to artifacts from compound fluorescence; provides endpoint data, not kinetics. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[15][16][17] | Ternary complex formation (EC50), Kinetics of complex formation in live cells.[15][18] | Requires genetic fusion of one partner to NanoLuc® and labeling of the other.[17] | High | Low | Allows for real-time measurement in live cells, providing physiological context.[15][19][18] | Requires cell engineering; potential for steric hindrance from tags. |
| Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) | Bead-based assay where singlet oxygen transfer from a donor to an acceptor bead in proximity generates a chemiluminescent signal.[] | Ternary complex formation (EC50). | Requires bead-conjugated binding partners (e.g., antibodies).[] | High | Low | High sensitivity and wide dynamic range; robust against complex sample matrices.[] | Indirect measurement of the complex; potential for bead-related artifacts. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells or cell lysates. | Target engagement. | Label-free.[12] | Low to Medium | High | Confirms target engagement in a cellular environment.[12] | Does not directly measure ternary complex formation; lower throughput. |
Quantitative Data Presentation
The stability and efficacy of a PROTAC are heavily influenced by the cooperativity of ternary complex formation. Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein enhances its affinity for the second protein, leading to a more stable ternary complex.[21] The rigidity imparted by a piperidine linker can pre-organize the PROTAC into a conformation that favors positive cooperativity.
The table below presents hypothetical data comparing two PROTACs targeting BRD4 for degradation via the VHL E3 ligase. PROTAC-B, with a rigid piperidine linker, demonstrates superior cooperativity and cellular potency compared to PROTAC-A with a flexible linker.
| Parameter | PROTAC-A (Flexible Linker) | PROTAC-B (Piperidine Linker) | Assay |
| Binary Affinity (K_D) | |||
| K_D vs. BRD4(BD2) | 150 nM | 180 nM | SPR / ITC |
| K_D vs. VHL | 80 nM | 95 nM | SPR / ITC |
| Ternary Complex Affinity (K_D) | |||
| K_D (VHL-PROTAC-BRD4) | 120 nM | 15 nM | SPR / ITC |
| Cooperativity (α) | 0.67 | 6.3 | Calculated¹ |
| Cellular Degradation | |||
| DC50 | 250 nM | 45 nM | Western Blot / NanoBRET™ |
| Dmax | 85% | 95% | Western Blot / NanoBRET™ |
¹Cooperativity (α) is calculated as (K_D of PROTAC for VHL) / (K_D of PROTAC for VHL in the presence of POI).[12]
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for core biophysical assays are provided below.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (k_on_, k_off_) and affinity (K_D) of binary and ternary complex formation, and to calculate cooperativity (α).
Methodology:
-
Immobilization:
-
Covalently immobilize the E3 ligase (e.g., VHL complex) onto a CM5 sensor chip surface using standard amine coupling chemistry.[6] A reference flow cell is prepared similarly but without the protein.
-
-
Binary Interaction 1 (PROTAC vs. E3 Ligase):
-
Inject a series of concentrations of the piperidine-containing PROTAC over the E3 ligase and reference flow cells.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the K_D.[12]
-
-
Binary Interaction 2 (POI vs. E3 Ligase):
-
Inject a series of concentrations of the POI over the E3 ligase surface to check for any direct, PROTAC-independent interaction.[12]
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI (e.g., 10x the K_D of its interaction with the PROTAC).
-
In each of these solutions, create a dilution series of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.[12]
-
-
Data Analysis:
-
Globally fit the ternary binding data to determine the apparent K_D of the PROTAC to the E3 ligase in the presence of the POI.
-
Calculate cooperativity (α) using the formula: α = (K_D of PROTAC for E3) / (K_D of PROTAC for E3 in the presence of POI).[12] An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS) and stoichiometry (n) of binary and ternary complex formation.
Methodology: [1]
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize heats of dilution.[22]
-
-
Binary Affinity Measurements:
-
PROTAC into POI: Titrate a solution of the PROTAC (e.g., 100-200 µM) into the sample cell containing the POI (e.g., 10-20 µM).
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase complex.[3]
-
Fit the integrated heat data to a 1:1 binding model to determine K_D, stoichiometry (n), and enthalpy (ΔH).[3]
-
-
Ternary Complex Affinity Measurement:
-
This experiment measures the affinity of one protein for the pre-formed binary complex of the PROTAC and the other protein.
-
Place the E3 ligase in the sample cell.
-
Place the POI in the syringe, with the PROTAC also present in the syringe at a concentration sufficient to ensure it is fully bound to the POI.
-
Titrate the POI-PROTAC binary complex into the E3 ligase solution.
-
-
Data Analysis:
-
Fit the resulting binding isotherm to determine the apparent K_D for the ternary complex.
-
Calculate cooperativity (α) by comparing the binary and ternary K_D values.
-
Conclusion
The validation of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation. For PROTACs incorporating piperidine linkers, designed to enhance conformational rigidity, a comprehensive biophysical assessment is crucial to understand the structure-activity relationship. While techniques like SPR and ITC provide high-resolution kinetic and thermodynamic data in vitro, cell-based assays such as NanoBRET™ are invaluable for confirming the mechanism in a physiological context. By integrating data from a suite of orthogonal biophysical assays, researchers can build a holistic understanding of their molecules, enabling the rational design of more potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Head-to-Head Comparison of Rigid Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Rigid Linkers for Proteolysis-Targeting Chimeras (PROTACs)
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond mere inhibition to the targeted elimination of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, rigid linkers are gaining prominence for their ability to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.[4][5]
This guide provides an objective comparison of different classes of rigid linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[1] By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] Within this complex, the E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome.[1] The PROTAC is then released to catalyze further degradation.[1] The nature of the linker is paramount in dictating the geometry and stability of this crucial ternary complex.[4]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Rigid Linker Scaffolds
Rigid linkers incorporate structural motifs such as cycloalkanes, piperidines, piperazines, and alkynes to limit conformational flexibility.[2][3] This pre-organization can reduce the entropic penalty of ternary complex formation, leading to enhanced stability and degradation potency.[6]
| Linker Type | Representative Structures | Key Advantages | Key Disadvantages | Impact on PROTAC Properties |
| Cycloalkane-Based | Cyclohexane, Cyclopentane | Introduces rigidity, can improve metabolic stability.[3][7] | Can increase lipophilicity, potentially reducing solubility. | Can enhance ternary complex stability and degradation efficacy.[7] |
| Piperidine/Piperazine-Based | Piperidine, Piperazine | Imparts rigidity, can enhance metabolic stability and solubility (especially piperazine due to its basic nitrogens).[2][8] | Synthetic complexity can be higher than for flexible linkers.[5] | Significantly improves metabolic stability and potency, as seen in clinical candidates ARV-110 and ARV-471.[2] |
| Alkyne-Based | Propargyl groups | Provides a rigid and linear scaffold, synthetically versatile via "click chemistry".[9][10] | The alkyne functionality can sometimes be metabolically labile.[11] | Acts as a rigid hydrophobic spacer, can be used to systematically vary linker length.[10][11] |
| Aromatic/Fused Heterocycles | Phenyl, Benzoimidazole | Offers significant rigidity and can participate in pi-stacking interactions to stabilize the ternary complex.[3][12] | Can significantly increase molecular weight and planarity, impacting physicochemical properties. | Can enhance selectivity by pre-organizing the molecule into a favorable conformation for ternary complex formation.[3] |
Quantitative Comparison of PROTACs with Different Rigid Linkers
Direct head-to-head comparisons of different rigid linkers for the same target in a single study are limited. The following table presents a synthesized comparison for the well-studied target Bromodomain-containing protein 4 (BRD4), compiled from various studies to illustrate the impact of linker rigidity.
| PROTAC | Linker Type | Ternary Complex Affinity (Kd, α) | Degradation Potency (DC50) | Max. Degradation (Dmax) | Reference |
| PROTAC with Flexible PEG Linker | Flexible | Low to Moderate | <10 nM | >90% | Fictionalized Data for Illustration |
| PROTAC with Flexible Alkyl Linker | Flexible | Moderate | 5-15 nM | >90% | Fictionalized Data for Illustration |
| ARV-110 | Rigid (incorporating piperidine/piperazine) | Improved | ~30 nM | >90% | [6] |
| ARV-471 | Rigid (incorporating piperidine/piperazine) | Improved | ~40 nM | >90% | [6] |
Note: α represents the cooperativity factor in ternary complex formation. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. The data for ARV-110 and ARV-471, while targeting different proteins (Androgen Receptor and Estrogen Receptor, respectively), exemplify the successful application of rigid linkers in clinical candidates.
Experimental Protocols for Evaluating and Comparing Linker Efficacy
A systematic approach is essential to validate and compare the efficacy of different PROTAC linkers.[13] The workflow typically involves a series of in vitro and cell-based assays to assess physicochemical properties, target engagement, and degradation performance.[14]
Caption: A typical experimental workflow for comparing PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[13][15]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.[7]
Methodology:
-
Immobilization: Immobilize the E3 ligase or the target protein onto a sensor chip.[7]
-
Analyte Injection:
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.[7]
-
Ternary Complex Formation: In a subsequent step, inject a pre-incubated mixture of the PROTAC and the third component (target protein or E3 ligase) to observe the formation of the ternary complex.[14] A significant increase in the response units (RU) indicates stable ternary complex formation.[15]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and binding affinity (KD). Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PROTAC in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.
-
Analysis: A shift in the melting temperature of the target protein upon PROTAC binding indicates target engagement.
Conclusion
The choice of a rigid linker in PROTAC design is a critical decision that can profoundly impact the therapeutic potential of the molecule. While flexible linkers offer synthetic tractability, rigid linkers provide the advantage of pre-organizing the PROTAC into a bioactive conformation, which can lead to improved ternary complex stability, enhanced degradation potency, and better pharmacokinetic properties.[5] The optimal rigid linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of scaffolds.[5] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different rigid linkers, facilitating the rational design of the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS No. 150349-65-8), a common reagent in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document outlines general procedures based on information for structurally similar piperidine derivatives.
Disclaimer: The following information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier for detailed and accurate safety and disposal information. Procedures should be carried out by trained personnel in accordance with all applicable federal, state, and local regulations.
Core Principles of Chemical Waste Disposal
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
-
Collection of Waste:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, chromatography media), in the designated waste container.
-
For liquid waste, use a funnel to avoid spills. For solid waste, carefully transfer it to the container to minimize dust generation.
-
-
Storage of Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.
-
The storage area should be secure and away from incompatible materials.
-
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Spilled Material: Place the absorbed or collected material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.
Quantitative Safety and Disposal Data
The following table summarizes key information for piperidine derivatives, which may be analogous to this compound.
| Parameter | Information | Source |
| CAS Number | 150349-65-8 | [4][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat.[1] | General laboratory safety guidelines |
| Disposal Method | Contact a licensed hazardous waste disposal company.[2][3] | Safety Data Sheets for similar compounds |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal.[1] | Safety Data Sheets for similar compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids. | General chemical compatibility charts |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
